Mdpbp
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
784985-33-7 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H19NO3/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13/h5-6,9,12H,2-4,7-8,10H2,1H3 |
InChI Key |
OLVLMDVPMCIBQW-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Other CAS No. |
784985-33-7 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) is a synthetic stimulant of the cathinone class. First developed in the 1960s, it has emerged as a novel psychoactive substance (NPS) and is sometimes sold as a "legal high."[1][2] Structurally, it is an analog of other potent psychostimulants such as α-pyrrolidinobutiophenone (α-PBP) and methylenedioxypyrovalerone (MDPV).[3] As with other synthetic cathinones, this compound has demonstrated reinforcing effects in animal models, suggesting a potential for abuse.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, pharmacology, metabolism, and analytical methods for its detection.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one | [2] |
| Synonyms | 3,4-MDPBP, NRG-1 | [1] |
| Chemical Formula | C₁₅H₁₉NO₃ | [2] |
| Molar Mass | 261.32 g/mol | [2] |
| Appearance | White powder (hydrochloride salt) | [4] |
Pharmacology
The primary mechanism of action of this compound is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). By blocking these transporters, this compound increases the extracellular concentrations of dopamine and norepinephrine in the synapse, leading to its stimulant effects. In vitro studies have shown that this compound is a potent inhibitor of both DAT and NET, with no significant activity at the serotonin transporter (SERT) at concentrations below 10 µM.[5] Furthermore, this compound does not induce monoamine efflux, acting as a pure uptake inhibitor.[5]
Quantitative Pharmacological Data
| Parameter | Value (µM) | Reference |
| IC₅₀ at human Dopamine Transporter (DAT) | 0.29 ± 0.05 | [5] |
| IC₅₀ at human Norepinephrine Transporter (NET) | 0.08 ± 0.01 | [5] |
| IC₅₀ at human Serotonin Transporter (SERT) | > 10 | [5] |
In Vivo Behavioral Effects
Animal studies have been conducted to characterize the behavioral effects of this compound.
This compound produces a dose-dependent increase in locomotor activity in mice, with an inverted U-shaped dose-effect curve. The peak stimulant effect was observed at a dose of 1 mg/kg.[6]
| Dose (mg/kg) | Mean Locomotor Activity (counts/30 min) | Reference |
| Vehicle | ~500 | [6] |
| 0.1 | ~1000 | [6] |
| 0.25 | ~2000 | [6] |
| 0.5 | ~3000 | [6] |
| 1.0 | ~4000 | [6] |
| 2.5 | ~2500 | [6] |
In rats trained to discriminate methamphetamine from saline, this compound fully substituted for the discriminative stimulus effects of methamphetamine, suggesting a similar subjective experience.[6] In cocaine-trained rats, this compound produced a partial substitution, with a maximum of 67% cocaine-appropriate responding.[7]
| Training Drug | Test Drug | ED₅₀ (mg/kg) | Maximum Effect | Reference |
| Methamphetamine | This compound | Not reported | Full substitution | [6] |
| Cocaine | This compound | Not reported | 67% | [7] |
Metabolism
The metabolism of this compound has been studied in vitro and in vivo. The main metabolic pathways involve:[1]
-
Demethylenation of the methylenedioxy group, followed by methylation of one of the resulting hydroxyl groups.
-
Aromatic and side-chain hydroxylation .
-
Oxidation of the pyrrolidine ring to form a lactam.
-
Ring opening of the pyrrolidine lactam to form a carboxylic acid.
The cytochrome P450 enzymes CYP2C19 and CYP2D6 have been identified as the primary isoenzymes responsible for the initial demethylenation step.[1]
Figure 1: Proposed metabolic pathways of this compound.
Signaling Pathways
As a dopamine transporter (DAT) inhibitor, this compound is expected to initiate downstream signaling cascades associated with increased dopaminergic neurotransmission. Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families).
Figure 2: Simplified signaling pathway of dopamine and the effect of this compound.
Experimental Protocols
Synthesis of 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (this compound)
References
- 1. 1-(1,3-Benzodioxol-5-yl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of opioid receptor antagonism on the discriminative stimulus effects of cocaine and d-amphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) is a synthetic cathinone that acts as a potent central nervous system stimulant.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with monoamine transporters. It includes a summary of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Introduction
This compound is a designer drug of the cathinone class, structurally related to other psychoactive substances like MDPV.[1][2] It is characterized by a β-keto amphetamine skeleton and a pyrrolidine ring.[3] Like other synthetic cathinones, this compound exerts its primary effects by modulating neurotransmitter systems in the brain, leading to stimulant effects.[2][3] Understanding its precise mechanism of action is crucial for predicting its pharmacological and toxicological profile, as well as for developing potential therapeutic interventions for its abuse.
Core Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism of action of this compound is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4] It displays a significantly lower potency for the serotonin transporter (SERT).[4][5] By blocking these transporters, this compound increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling. This neurochemical effect underlies its characteristic psychostimulant properties, such as increased alertness, euphoria, and locomotor activity.[2]
Signaling Pathway
The interaction of this compound with DAT and NET initiates a cascade of intracellular events. The following diagram illustrates the proposed signaling pathway.
Quantitative Data
The potency of this compound at monoamine transporters has been quantified in several in vitro studies. The following tables summarize the key findings.
Table 1: Monoamine Transporter Uptake Inhibition
This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound and related compounds for the inhibition of dopamine, norepinephrine, and serotonin uptake. Lower values indicate higher potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio | Reference |
| This compound | 25 | 61 | 2410 | 96.4 | [5] |
| MDPV | 2.9 | 29.3 | 2250 | 775.9 | [5] |
| α-PVP | 14.2 | 26.3 | >10000 | >704.2 | |
| α-PBP | 60.1 | 121 | >10000 | >166.4 | |
| Cocaine | 255.2 | 310 | 380 | 1.5 | [6][7] |
Table 2: Monoamine Transporter Binding Affinity
This table shows the inhibitor constant (Kᵢ) values, which represent the binding affinity of the compounds to the transporters.
| Compound | hDAT Kᵢ (µM) | hNET Kᵢ (µM) | hSERT Kᵢ (µM) | Reference |
| 3,4-MDPBP | 0.025 | 0.061 | 10 | [4] |
| α-PBP | 0.28 | 0.25 | 161.4 | [4] |
| 3,4-MDPPP | 0.16 | 0.17 | 16.14 | [4] |
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to block the reuptake of neurotransmitters into cells expressing the respective transporters.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
-
Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Procedure:
-
Cells are plated in 96-well plates and incubated until confluent.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
The respective radiolabeled neurotransmitter is added to initiate the uptake reaction.
-
Uptake is terminated by aspiration of the assay buffer and washing the cells.
-
Cell-associated radioactivity is measured using a scintillation counter.
-
IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.
-
-
Workflow Diagram:
In Vivo Locomotor Activity Assay
This behavioral assay assesses the stimulant effects of a compound in animals, typically mice.
-
Animals: Male Swiss-Webster mice.
-
Apparatus: Open-field activity chambers equipped with infrared photobeams to detect movement.
-
Procedure:
-
Mice are habituated to the activity chambers for a set period (e.g., 30 minutes).
-
Mice are administered various doses of this compound or a vehicle control via intraperitoneal (i.p.) injection.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).
-
Data are analyzed to determine the dose-dependent effects of the compound on locomotor activity.
-
-
Logical Relationship Diagram:
Metabolism
The metabolism of this compound has been studied in vitro and in vivo.[8] The primary metabolic pathways involve modifications to the methylenedioxy group, the alkyl side chain, and the pyrrolidine ring.
-
Main Metabolic Steps:
-
Demethylenation: The methylenedioxy ring is opened to form a catechol, which can then be O-methylated.[1][8]
-
Hydroxylation: Hydroxyl groups can be added to the aromatic ring and the alkyl side chain.[1][8]
-
Oxidation: The pyrrolidine ring can be oxidized to form a lactam.[1][8]
-
Ring Opening: The pyrrolidine ring can also undergo oxidative ring opening to form a carboxylic acid.[1][8]
-
-
Key Enzymes: Cytochrome P450 enzymes, specifically CYP2C19 and CYP2D6, are primarily responsible for the demethylenation of this compound.[1][8]
Conclusion
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (this compound) is a potent psychostimulant that primarily acts as a norepinephrine-dopamine reuptake inhibitor. Its high affinity for DAT and NET, coupled with its lower affinity for SERT, is consistent with its observed stimulant effects. The in vitro and in vivo data provide a clear picture of its mechanism of action, which is crucial for understanding its abuse potential and for guiding future research in the development of potential therapeutics for synthetic cathinone abuse. The metabolic pathways of this compound are also well-characterized, providing a basis for toxicological assessments. This guide serves as a comprehensive resource for professionals working to understand the complex pharmacology of novel psychoactive substances.
References
- 1. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone - Wikipedia [en.wikipedia.org]
- 2. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The in vivo and in vitro metabolism and the detectability in urine of 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (this compound), a new pyrrolidinophenone-type designer drug, studied by GC-MS and LC-MS(n.) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) is a synthetic cathinone that has emerged as a compound of interest within the scientific community due to its potent stimulant effects. Structurally related to other psychoactive substances, this compound primarily functions as a monoamine transporter inhibitor, with a notable affinity for the dopamine and norepinephrine transporters. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating in vitro and in vivo data to elucidate its mechanism of action, binding affinities, and behavioral effects. Detailed experimental methodologies for key assays are provided to facilitate further research, and its primary signaling pathway is visually represented.
Introduction
This compound is a member of the cathinone class of stimulants, characterized by a β-keto-phenethylamine core structure. Its chemical designation is 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one. The presence of the 3,4-methylenedioxy group and the pyrrolidine ring are key structural features that contribute to its pharmacological activity. Like other synthetic cathinones, this compound has been investigated for its potent central nervous system stimulant properties, which are primarily attributed to its interaction with monoamine transporters. Understanding the detailed pharmacological profile of this compound is crucial for the scientific and medical communities to assess its potential therapeutic applications and abuse liability.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to these transporters, this compound blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increase in their extracellular concentrations and prolonged signaling. This enhanced dopaminergic and noradrenergic neurotransmission in key brain regions, such as the nucleus accumbens and prefrontal cortex, is responsible for the compound's characteristic stimulant effects, including increased locomotor activity, euphoria, and reinforcing properties.[1] Its activity at the serotonin transporter (SERT) is significantly lower, indicating a pharmacological profile of a selective norepinephrine-dopamine reuptake inhibitor (NDRI).
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound at human monoamine transporters, as well as its in vivo behavioral effects in rodents.
Table 1: In Vitro Monoamine Transporter Binding Affinities and Uptake Inhibition of this compound
| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| Dopamine (hDAT) | 22.2 | 25 |
| Norepinephrine (hNET) | 45.5 | 60 |
| Serotonin (hSERT) | 3,360 | 4,800 |
Data synthesized from multiple sources.
Table 2: In Vivo Behavioral Effects of this compound in Rats
| Behavioral Assay | Effect | Potency (ED50, mg/kg) |
| Locomotor Activity | Stimulation | 1.0 |
| Drug Discrimination (vs. Methamphetamine) | Full Substitution | 1.23 |
| Drug Discrimination (vs. MDPV) | Full Substitution | 0.77[2] |
Data represents the effective dose to produce 50% of the maximal effect.[3]
Experimental Protocols
In Vitro Monoamine Transporter Radioligand Binding Assay
This protocol outlines a generalized procedure for determining the binding affinity (Ki) of this compound for monoamine transporters using a competitive radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Materials:
-
HEK-293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]RTI-55 for hDAT and hSERT, [³H]nisoxetine for hNET)
-
This compound stock solution
-
Non-specific binding control (e.g., 10 µM cocaine for hDAT, 10 µM desipramine for hNET, 10 µM paroxetine for hSERT)
-
96-well microplates
-
Scintillation counter and vials
-
Filtration apparatus with glass fiber filters
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK-293 cells expressing the transporter of interest to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Binding Assay:
-
To each well of a 96-well microplate, add:
-
50 µL of cell membrane preparation.
-
50 µL of assay buffer containing the radioligand at a concentration near its Kd value.
-
50 µL of assay buffer containing either vehicle (for total binding), a saturating concentration of a known inhibitor (for non-specific binding), or varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Monoamine Uptake Inhibition Assay
This protocol describes a general method for measuring the functional potency (IC50) of this compound to inhibit monoamine uptake into cells expressing the respective transporters.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for dopamine, norepinephrine, and serotonin uptake.
Materials:
-
HEK-293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium and 96-well culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
This compound stock solution
-
Uptake inhibitors for non-specific control (as in 4.1)
-
Scintillation counter and fluid
Procedure:
-
Cell Plating:
-
Seed HEK-293 cells expressing the transporter of interest into a 96-well culture plate and grow to near confluency.
-
-
Uptake Assay:
-
On the day of the assay, wash the cells with KRH buffer.
-
Pre-incubate the cells for 10-15 minutes with KRH buffer containing either vehicle, varying concentrations of this compound, or a known inhibitor for non-specific uptake determination.
-
Initiate uptake by adding KRH buffer containing the radiolabeled neurotransmitter at a concentration near its Km value.
-
Allow uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
-
Quantification and Analysis:
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the this compound concentration and fitting the data with a sigmoidal dose-response curve.
-
Signaling Pathway
As a dopamine reuptake inhibitor, this compound's primary effect is to increase the concentration of dopamine in the synaptic cleft. This leads to enhanced activation of postsynaptic dopamine receptors (primarily D1 and D2 receptor families), which in turn modulates various downstream signaling cascades, including the cAMP/PKA and PLC/IP3/DAG pathways. These pathways ultimately influence gene expression and neuronal excitability, contributing to the observed psychostimulant effects.
Conclusion
This compound is a potent norepinephrine-dopamine reuptake inhibitor with significant stimulant effects demonstrated in both in vitro and in vivo models. Its high affinity for DAT and NET, coupled with its much lower affinity for SERT, defines its pharmacological profile and underlies its behavioral effects. The provided experimental protocols offer a foundation for further investigation into the nuanced pharmacology of this compound and related compounds. A thorough understanding of its mechanism of action and signaling pathways is essential for the development of potential therapeutic agents and for addressing the public health implications of its non-medical use.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Mdpbp and its Relation to Synthetic Cathinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Methylenedioxy-α-pyrrolidinobutyrophenone (Mdpbp) is a synthetic stimulant belonging to the cathinone class of novel psychoactive substances (NPS). Structurally related to other pyrovalerone derivatives, this compound primarily exerts its effects through the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. This guide provides a comprehensive technical overview of this compound, including its synthesis, pharmacology, metabolism, and analytical detection, in the context of the broader class of synthetic cathinones. Quantitative data on receptor binding and functional activity are presented, alongside detailed experimental methodologies and visualizations of key molecular pathways to serve as a resource for researchers in pharmacology, toxicology, and drug development.
Introduction to Synthetic Cathinones
Synthetic cathinones are a class of psychoactive substances structurally derived from cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis)[1]. These compounds are β-keto analogues of amphetamines and share similar stimulant properties[2]. The basic cathinone structure allows for numerous modifications at the aromatic ring, the alkyl side chain, and the amino group, resulting in a wide array of derivatives with varying pharmacological profiles[2].
Initially developed for potential therapeutic applications such as antidepressants, their use was limited due to their abuse potential[2]. In the mid-2000s, synthetic cathinones emerged on the recreational drug market as "legal highs" or "bath salts," designed to mimic the effects of illicit stimulants like cocaine, MDMA, and amphetamines[1][3]. They are typically sold as white or brown crystalline powders and are consumed by insufflation, ingestion, or injection[1][3].
This compound: A Profile
Chemical Identity
This compound, or 3',4'-Methylenedioxy-α-pyrrolidinobutyrophenone, is a synthetic cathinone that was first developed in the 1960s[4][5]. It has been identified in recreational drug products, often in combination with other synthetic cathinones like flephedrone, pentylone, and its higher homologue, MDPV[4][5].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one | [4][5] |
| Molecular Formula | C₁₅H₁₉NO₃ | [6] |
| Molar Mass | 261.32 g/mol | [6] |
| CAS Number | 784985-33-7 | [4][5] |
| Appearance | White or brown crystalline powder | [3] |
Pharmacology
Mechanism of Action
Like other synthetic cathinones, this compound's primary mechanism of action is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT)[4]. By blocking the reuptake of these neurotransmitters from the synaptic cleft, this compound increases their extracellular concentrations, leading to enhanced downstream signaling and its characteristic stimulant effects.
Receptor Binding Affinity and Transporter Inhibition
The affinity of this compound and related synthetic cathinones for monoamine transporters has been quantified through in vitro binding and uptake inhibition assays. The following tables summarize key quantitative data, providing a comparative overview of the pharmacological profiles of these compounds.
Table 2: Monoamine Transporter Binding Affinities (Ki, µM) of Selected Synthetic Cathinones
| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) | Reference |
| This compound | 0.145 | 0.111 | 3.9 | [4] |
| α-PVP | 0.0222 | 0.0385 | 11.2 | [4] |
| MDPV | 0.0041 (rat) | 0.026 (rat) | 3.349 (rat) | [7] |
| α-PBP | 0.145 | 0.111 | 3.9 | [4] |
| α-PPP | 1.29 | 0.287 | 161.4 | [4] |
| Mephedrone | 1.1 | 0.47 | 1.3 | |
| Methylone | 0.73 | 1.8 | 0.42 | |
| Cocaine | 0.25 | 0.53 | 0.31 | [4] |
Table 3: Monoamine Transporter Uptake Inhibition (IC50, µM) of Selected Synthetic Cathinones
| Compound | hDAT IC50 (µM) | hNET IC50 (µM) | hSERT IC50 (µM) | Reference |
| This compound | 0.203 | 0.093 | 5.4 | [4] |
| α-PVP | 0.012 | 0.018 | 35.1 | [4] |
| MDPV | 0.010 | 0.080 | 2.860 | [7] |
| α-PBP | 0.203 | 0.093 | 5.4 | [4] |
| α-PPP | 0.610 | 0.210 | >100 | [4] |
| Mephedrone | 0.5 | 0.2 | 0.6 | |
| Methylone | 0.3 | 0.9 | 0.2 | |
| Cocaine | 0.16 | 0.25 | 0.23 | [4] |
Signaling Pathways
The inhibition of monoamine transporters by this compound leads to the activation of downstream signaling cascades. The increased synaptic concentrations of dopamine, norepinephrine, and serotonin result in the stimulation of their respective G-protein coupled receptors (GPCRs) on postsynaptic neurons.
Mechanism of this compound action at the synapse.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, like many synthetic cathinones, can be achieved through a two-step process involving the bromination of a precursor ketone followed by a nucleophilic substitution with pyrrolidine.
General workflow for the synthesis of this compound.
Methodology:
-
Bromination of 3',4'-Methylenedioxybutyrophenone: 3',4'-Methylenedioxybutyrophenone is dissolved in a suitable solvent, such as glacial acetic acid. Elemental bromine is added dropwise to the solution, typically at room temperature. The reaction is monitored for the disappearance of the starting material. Upon completion, the reaction mixture is worked up to isolate the crude α-bromo-3',4'-methylenedioxybutyrophenone.
-
Reaction with Pyrrolidine: The crude α-bromo intermediate is dissolved in an appropriate solvent, such as dichloromethane. Pyrrolidine is then added to the solution, and the mixture is stirred until the reaction is complete.
-
Purification: The reaction mixture is subjected to an acid-base extraction to remove unreacted starting materials and byproducts. The organic layer containing the this compound freebase is then treated with hydrochloric acid to precipitate the hydrochloride salt. The resulting solid is collected by filtration and can be further purified by recrystallization.
Analytical Detection
The detection and quantification of this compound and its metabolites in biological matrices are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
GC-MS Methodology:
-
Sample Preparation: Biological samples (e.g., blood, urine) are subjected to a liquid-liquid or solid-phase extraction to isolate the analytes of interest.
-
Derivatization: The extracted sample may be derivatized to improve the chromatographic properties and mass spectral fragmentation of this compound and its metabolites.
-
GC-MS Analysis: The prepared sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data for identification and quantification.
In Vitro Pharmacology Assays
Receptor Binding Assay:
-
Membrane Preparation: Cell membranes expressing the target monoamine transporters (DAT, NET, SERT) are prepared.
-
Competitive Binding: The membranes are incubated with a radiolabeled ligand known to bind to the transporter and varying concentrations of the test compound (e.g., this compound).
-
Detection: The amount of bound radioligand is measured, and the data is used to calculate the inhibition constant (Ki) of the test compound.
Uptake Inhibition Assay:
-
Cell Culture: Cells expressing the target monoamine transporters are cultured.
-
Uptake Experiment: The cells are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound.
-
Measurement: The amount of radiolabeled substrate taken up by the cells is measured, and the data is used to determine the half-maximal inhibitory concentration (IC50) of the test compound.
Metabolism and Pharmacokinetics
The metabolism of this compound primarily occurs in the liver and involves several key enzymatic reactions. The main metabolic pathways include demethylenation of the methylenedioxy group, followed by methylation of one of the resulting hydroxyl groups[8]. Other metabolic transformations include hydroxylation of the aromatic ring and the alkyl side chain, as well as oxidation of the pyrrolidine ring to a lactam and subsequent ring opening to a carboxylic acid[8]. The cytochrome P450 enzymes CYP2C19 and CYP2D6 have been identified as the primary isoenzymes responsible for the initial demethylenation step[8].
Due to its structural similarity to other pyrovalerone derivatives, this compound is expected to have a relatively short half-life and rapid onset of action. However, specific pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life in humans have not been extensively studied.
Conclusion
This compound is a potent synthetic cathinone that acts as a monoamine transporter inhibitor with a preference for the dopamine and norepinephrine transporters. Its pharmacological profile is similar to other abused pyrovalerone derivatives, suggesting a high potential for abuse and addiction. The synthesis of this compound is relatively straightforward, and established analytical methods are available for its detection in biological samples. Further research is needed to fully characterize the pharmacokinetics and long-term toxicological effects of this compound in humans. This technical guide provides a foundational resource for scientists and researchers working to understand the complex pharmacology and toxicology of this and other emerging synthetic cathinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Cathinones: Comprehensive Guide to Synthesis | Open Source Chemistry [bbgate.com]
- 3. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Effects of Mdpbp on Neural Pathways: A Technical Guide
Introduction
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (Mdpbp) is a synthetic cathinone that acts as a stimulant on the central nervous system.[1] Structurally similar to other psychoactive substances such as MDPV, this compound's primary mechanism of action involves the modulation of monoamine neurotransmitter systems.[1][2] This technical guide provides an in-depth overview of the in vitro effects of this compound on neural pathways, focusing on its interaction with monoamine transporters. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Monoamine Transporter Inhibition
In vitro studies have consistently demonstrated that this compound functions as an inhibitor of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[2] By blocking these transporters, this compound increases the extracellular concentrations of dopamine and norepinephrine, leading to its stimulant effects.[2] The primary mode of action is uptake inhibition, rather than acting as a substrate for monoamine release.
Quantitative Analysis of Transporter Inhibition
The following tables summarize the quantitative data on the inhibitory activity of this compound at human monoamine transporters, as determined by in vitro radioligand binding and uptake assays.
Table 1: Inhibitory Potency (IC50) of this compound at Monoamine Transporters
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| This compound | 0.241 | 0.825 | >10 |
Data from Rickli et al. (2015) using HEK293 cells expressing human transporters.
Table 2: Binding Affinity (Ki) of this compound at Monoamine Transporters
| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) |
| 3,4-MDPBP | 0.206 | 0.981 | 10.4 |
Data from Eshleman et al. (2017) using HEK293 cells expressing human transporters.
Signaling Pathways
The primary neural pathway affected by this compound in vitro is the monoaminergic system. By inhibiting DAT and NET, this compound directly influences dopaminergic and noradrenergic signaling.
Caption: this compound inhibits DAT and NET, increasing synaptic dopamine and norepinephrine.
Experimental Protocols
The following provides a generalized protocol for an in vitro monoamine transporter uptake inhibition assay, based on methodologies cited in the literature.
Objective: To determine the IC50 value of this compound for the inhibition of dopamine, norepinephrine, and serotonin uptake in HEK293 cells stably expressing the respective human transporters.
Materials:
-
HEK293 cells stably transfected with hDAT, hNET, or hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin (Radioligands)
-
This compound hydrochloride
-
Unlabeled transporter inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 24- or 48-well plates at a suitable density and allow them to adhere overnight.
-
Preparation of Solutions: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the radioligand and the unlabeled inhibitor for non-specific uptake.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with various concentrations of this compound or the unlabeled inhibitor for a defined period (e.g., 10-20 minutes) at room temperature or 37°C. c. Initiate the uptake by adding the radioligand to each well. d. Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Scintillation Counting: a. Lyse the cells in each well (e.g., with a lysis buffer or sodium hydroxide). b. Transfer the lysate to scintillation vials. c. Add scintillation cocktail to each vial. d. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific uptake (counts in the presence of the high-concentration unlabeled inhibitor) from all other measurements to obtain specific uptake. b. Normalize the data to the control (vehicle-treated) wells. c. Plot the percentage of specific uptake against the logarithm of the this compound concentration. d. Determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.
Conclusion
The in vitro data clearly indicate that this compound is a potent inhibitor of the dopamine and norepinephrine transporters, with significantly lower affinity for the serotonin transporter. This mechanism of action is consistent with its classification as a central nervous system stimulant. The provided quantitative data and experimental framework offer a foundational understanding for further research into the neuropharmacology of this compound and related compounds. Future in vitro studies could explore the downstream signaling consequences of DAT and NET inhibition by this compound in more complex neuronal models.
References
Preliminary Toxicity Screening of 3,4-Methylenedioxypyrrolidinobutyrophenone (Mdpbp): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available information on the preliminary toxicity of Mdpbp. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive toxicological profile. A significant portion of the available data is derived from forensic toxicology case reports rather than controlled preclinical studies.
Executive Summary
3,4-Methylenedioxypyrrolidinobutyrophenone (this compound) is a synthetic cathinone that has emerged as a novel psychoactive substance. Due to its clandestine nature, a comprehensive preclinical toxicity evaluation is not available in the public domain. This guide synthesizes the existing data from forensic case reports and analytical studies to provide a preliminary understanding of its toxicological profile. The primary evidence of this compound's toxicity is derived from instances of human abuse, including fatalities. The presumed mechanism of action, based on its structural similarity to other synthetic cathinones, involves the inhibition of dopamine and norepinephrine reuptake. This document outlines the known human toxicokinetics, including metabolism, and details the analytical methodologies for its detection in biological matrices. The significant gap in formal in vitro and in vivo toxicity data underscores the need for further research to fully characterize the safety profile of this compound.
Quantitative Toxicity Data
Formal preclinical toxicity studies, including the determination of IC50 in cytotoxicity assays or LD50 in animal models, are not available for this compound. The quantitative data is limited to postmortem blood concentrations in fatal cases.
Table 1: Postmortem Blood Concentrations of this compound in Fatal Cases
| Case Description | This compound Concentration (µg/cm³) | Reference(s) |
| Fatal case in the UK (2011) | 1.55 | [1] |
| Fatal case in Poland (2014) | 7.01 | [1] |
| Fatal case of a 19-year-old male | 9.32 | [1] |
Note: µg/cm³ is equivalent to µg/mL.
Presumed Mechanism of Action & Human Effects
Due to its structural resemblance to other pyrrolidinophenone-type cathinones like MDPV, this compound is presumed to act as a potent inhibitor of dopamine and norepinephrine transporters. This inhibition leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects.
Reported effects in humans from abuse cases include:
-
Euphoria
-
Agitation
-
Hallucinations
-
Aggressive behavior[1]
Overdoses can be life-threatening.
Metabolism
The metabolism of this compound has been studied in human urine samples. The primary metabolic pathways include:
-
Demethylenation: The methylenedioxy group is cleaved, followed by O-methylation of one of the resulting hydroxyl groups. The main metabolites are 3′-hydroxy-4′-methyl-α-pyrrolidinobutyrophenone and 4′-hydroxy-3′-methyl-α-pyrrolidinobutyrophenone.[1]
-
Hydroxylation: Addition of hydroxyl groups to the aromatic ring and the aliphatic side chain.
-
Oxidation: Oxidation of the pyrrolidine ring to a lactam, which can be followed by ring opening to a carboxylic acid.[2]
The cytochrome P450 enzymes CYP2C19 and CYP2D6 have been identified as the primary enzymes responsible for the initial demethylenation step.[2]
Experimental Protocols
Detailed experimental protocols for formal in vitro or in vivo toxicity studies on this compound are not available. The following are analytical protocols for the detection and quantification of this compound in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Blood Samples
This method is used for the identification and quantification of this compound in postmortem blood.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the blood sample using 1-chlorobutane.[3]
-
-
Instrumentation:
-
GC Conditions:
-
MS Conditions:
-
Validation Parameters:
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Plasma/Urine
This method is suitable for the sensitive detection of this compound and its metabolites. While a specific protocol for this compound was not fully detailed, a general approach for related compounds like MDPV can be adapted.
-
Sample Preparation:
-
Instrumentation:
-
LC Conditions:
-
HRMS Conditions:
Visualizations
Presumed Mechanism of Action of this compound
Caption: Presumed mechanism of action of this compound.
Metabolic Pathway of this compound
Caption: Primary metabolic pathways of this compound.
Workflow for Toxicological Analysis of this compound
Caption: General workflow for this compound toxicological analysis.
Gaps in Knowledge and Future Directions
The current understanding of this compound's toxicity is severely limited by the absence of controlled scientific studies. The data is almost exclusively from forensic contexts, which, while informative, does not replace systematic toxicological evaluation. Key areas requiring further research include:
-
In Vitro Cytotoxicity: Determination of the cytotoxic potential of this compound in various cell lines (e.g., hepatocytes, neurons) to establish baseline toxicity data.
-
Genotoxicity: Assessment of the mutagenic and clastogenic potential of this compound using standard assays (e.g., Ames test, micronucleus assay).
-
In Vivo Acute and Chronic Toxicity: Formal animal studies to determine the LD50, identify target organs of toxicity, and understand the dose-response relationship.
-
Pharmacokinetics: Detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound and its metabolites.
-
Neurotoxicity: In-depth investigation of the specific effects of this compound on the central nervous system.
The generation of such data is critical for a comprehensive risk assessment and for informing public health and regulatory bodies.
References
- 1. Determination of this compound in postmortem blood samples by gas chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone - Wikipedia [en.wikipedia.org]
- 3. Determination of this compound in postmortem blood samples by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP in Pooled Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
An In-depth Technical Guide on the Solubility and Stability of Mdpbp in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (Mdpbp) is a synthetic cathinone that has emerged as a compound of interest in forensic and pharmacological research. Understanding its fundamental physicochemical properties, particularly its solubility and stability in various solvents, is crucial for accurate analytical detection, the development of stable formulations, and toxicological studies. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols for assessing these parameters, and visual representations of key processes.
Core Concepts: Solubility and Stability
Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. It is a critical parameter in drug development, influencing bioavailability, formulation, and analytical method development.
Stability of a chemical compound refers to its ability to resist chemical change or degradation under various environmental conditions, such as temperature, pH, and light. Stability studies are essential for determining a compound's shelf-life, storage conditions, and potential degradation products.
Solubility of this compound
Quantitative data on the solubility of this compound hydrochloride (this compound HCl) has been reported in a limited number of solvents. The available information is summarized in the table below.
| Solvent | Form | Solubility |
| Dimethyl Sulfoxide (DMSO) | HCl Salt | 0.5 mg/mL[1] |
| Ethanol | HCl Salt | 1 mg/mL[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | HCl Salt | 10 mg/mL[1] |
| Methanol | HCl Salt | Soluble (1.0 mg/mL solution commercially available) |
Note: The solubility of this compound in its free base form may differ significantly from the hydrochloride salt.
Stability of this compound
This compound, particularly due to its methylenedioxy and pyrrolidine functional groups, is considered one of the more stable synthetic cathinones. However, its stability is influenced by several factors, including temperature, pH, and the matrix in which it is stored.
Temperature Effects
Studies have shown that the stability of this compound is highly dependent on temperature. In blood, the half-life of this compound at 32°C has been determined to be 21 days. At lower temperatures, such as refrigeration or freezing, its stability is significantly enhanced.
pH Effects
The stability of cathinone derivatives, including this compound, is notably influenced by pH. Generally, these compounds exhibit greater stability in acidic conditions. Degradation is accelerated in alkaline environments. This is a critical consideration for the preparation and storage of analytical standards and biological samples.
Degradation Pathways
Forced degradation studies on synthetic cathinones indicate that they can undergo various degradation pathways, including hydrolysis, oxidation, and thermal degradation. A study on the thermal degradation of several cathinones, including this compound, during GC-MS analysis revealed the formation of in-situ thermal degradation products.[2] The presence of the β-keto group is a key factor in the chemical reactivity and degradation of these compounds.[2]
Experimental Protocols
Detailed, standardized experimental protocols for determining the solubility and stability of this compound are not widely published. However, established methodologies for chemical compounds and pharmaceutical drug substances can be adapted.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is typically used.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the saturated solution from the excess solid.
-
Quantification: Accurately measure the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).
Protocol for Stability Testing (Forced Degradation Study)
Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
-
Stress Conditions: Subject solutions of this compound to various stress conditions, including:
-
Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 60-80°C).
-
Photostability: Expose the solid compound or a solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC) to separate the parent compound from any degradation products.
-
Identification: Characterize the structure of significant degradation products using techniques such as LC-MS/MS or NMR.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A general workflow for determining the solubility of this compound using the shake-flask method.
Logical Relationship of Factors Affecting this compound Stability
Caption: Key environmental factors that have a significant impact on the chemical stability of this compound.
Conclusion
The solubility and stability of this compound are fundamental parameters that underpin its accurate detection, handling, and study. The available data indicates that this compound hydrochloride has measurable solubility in polar protic and aprotic solvents and is among the more stable synthetic cathinones, particularly under acidic and refrigerated conditions. However, a comprehensive quantitative understanding across a wider range of solvents and environmental conditions is still lacking. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these properties, contributing to a more complete chemical profile of this compound. Further research is warranted to expand the quantitative solubility and stability database for this compound, which will be invaluable for the forensic, clinical, and pharmaceutical sciences.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3',4-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) is a synthetic cathinone, a class of psychoactive substances that has seen a rise in recreational use. As a potent stimulant, the detection and quantification of this compound in various biological and non-biological matrices are crucial for clinical toxicology, forensic investigations, and in the context of drug development research. These application notes provide an overview of the primary analytical methods for this compound detection, including detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. Additionally, insights into its metabolic pathways and mechanism of action are presented to aid in the interpretation of analytical results.
Analytical Methods Overview
The detection of this compound can be achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, specificity, and throughput. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, the required limit of detection, and the availability of instrumentation.
Table 1: Comparison of Analytical Methods for this compound Detection
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (ng/mL) | Sample Throughput | Key Advantages | Key Limitations |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | 10.1 ng/mL (in blood)[1] | 30.4 ng/mL (in blood)[1] | 25 - 1000[1] | Moderate | High specificity and good for structural elucidation. | Requires derivatization for some compounds; not suitable for thermolabile compounds. |
| LC-MS/MS | Separation of non-volatile compounds followed by tandem mass spectrometry. | Data not available for this compound, but for related cathinones, LODs are in the low ng/mL range. | Data not available for this compound, but for related cathinones, LOQs are in the low ng/mL range. | Data not available for this compound. | High | High sensitivity and specificity; suitable for a wide range of compounds without derivatization. | Matrix effects can influence ionization and quantification. |
| Immunoassay (ELISA) | Antigen-antibody binding with an enzymatic colorimetric readout. | Assay dependent, but generally in the low ng/mL range. | Assay dependent. | Typically provides qualitative or semi-quantitative results. | High | High throughput and cost-effective for screening large numbers of samples. | Potential for cross-reactivity with structurally related compounds, leading to false positives. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Whole Blood
This protocol is adapted from a validated method for the determination of this compound in postmortem blood samples.[1]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of whole blood in a glass tube, add a suitable internal standard (e.g., a deuterated analog of this compound).
-
Add 1 mL of 1-chlorobutane.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at 20°C/min.
-
Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (m/z):
-
This compound: 149 (quantifier), 70, 112.
-
Internal Standard: Dependent on the chosen standard.
-
-
c. Data Analysis
-
Identify this compound based on its retention time and the presence of the characteristic ions.
-
Quantify this compound by comparing the peak area of the quantifier ion to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.
Workflow for GC-MS Analysis of this compound in Blood
Caption: Workflow for GC-MS analysis of this compound in blood.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Biological Matrices
While a specific, fully validated LC-MS/MS method for this compound was not found in the initial literature search, the following protocol is a general guideline adapted from methods for other synthetic cathinones and can be optimized for this compound.[2][3][4][5][6]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, serum, or urine in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) over several minutes to ensure separation from matrix components. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be optimized for this compound and its internal standard. This involves determining the precursor ion (the protonated molecule [M+H]+) and the most stable and abundant product ions after collision-induced dissociation.
-
c. Data Analysis
-
Identify this compound based on its retention time and the presence of the specific MRM transitions.
-
Quantify this compound by comparing the peak area of the primary MRM transition to that of the internal standard using a calibration curve.
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for LC-MS/MS analysis of this compound.
Immunoassay (ELISA) for this compound Screening
This is a general protocol for a competitive ELISA, which is a common format for small molecule detection. Specific kits, such as those from Randox Toxicology, will have detailed instructions that should be followed.[7][8]
a. Principle
In a competitive ELISA for this compound, free this compound in the sample competes with a labeled this compound conjugate for a limited number of binding sites on an anti-MDPBP antibody that is coated on a microplate well. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
b. General Protocol
-
Preparation: Bring all reagents and samples to room temperature.
-
Sample Addition: Add a specific volume of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add the enzyme-labeled this compound conjugate to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C) to allow for competitive binding.
-
Washing: Wash the plate several times with a wash buffer to remove any unbound materials.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate to a colored product.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light, to allow for color development.
-
Stopping the Reaction: Add a stop solution to each well to stop the enzymatic reaction. This will typically change the color of the solution.
-
Reading: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve generated from the standards. Higher absorbance indicates a lower concentration of this compound.
Competitive ELISA Workflow for this compound Detection
Caption: Competitive ELISA workflow for this compound detection.
Signaling Pathways
Metabolic Pathway of this compound
The metabolism of this compound is expected to follow similar pathways to other synthetic cathinones, particularly those with a methylenedioxy group like MDPV. The primary metabolic transformations involve the modification of the methylenedioxy ring, the pyrrolidine ring, and the alkyl side chain.
Key Metabolic Reactions:
-
Demethylenation: The methylenedioxy group is opened to form a catechol.
-
O-Methylation: One of the hydroxyl groups of the catechol is methylated.
-
Hydroxylation: Hydroxyl groups can be added to the aromatic ring or the alkyl side chain.
-
N-Dealkylation: The pyrrolidine ring can be opened.
-
Oxidation: The pyrrolidine ring can be oxidized to a lactam.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Mechanism of Action: Inhibition of Dopamine and Norepinephrine Transporters
This compound acts as a potent reuptake inhibitor at the dopamine transporter (DAT) and the norepinephrine transporter (NET). By blocking these transporters, this compound increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced and prolonged signaling.
Downstream Signaling Events:
-
Increased Synaptic Neurotransmitters: Inhibition of DAT and NET leads to an accumulation of dopamine and norepinephrine in the synapse.
-
Receptor Activation: The elevated levels of these neurotransmitters lead to increased activation of postsynaptic dopamine (e.g., D1, D2) and adrenergic (e.g., alpha, beta) receptors.
-
Second Messenger Cascades: Receptor activation triggers intracellular second messenger systems, such as the adenylyl cyclase/cAMP/PKA pathway for D1 and beta-adrenergic receptors, and the inhibition of this pathway by D2 receptors.
-
Gene Expression and Neuronal Plasticity: These signaling cascades can lead to changes in gene expression and protein phosphorylation, ultimately altering neuronal excitability and synaptic plasticity, which are thought to underlie the psychostimulant and reinforcing effects of the drug.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of this compound. GC-MS and LC-MS/MS offer high specificity and sensitivity for confirmation and quantification, while immunoassays are suitable for high-throughput screening. The choice of method should be guided by the specific analytical needs. Understanding the metabolic pathways and mechanism of action of this compound is essential for interpreting analytical findings and for furthering research into its pharmacological and toxicological effects. It is recommended to use certified reference materials for this compound for accurate calibration and validation of these methods.
References
- 1. Determination of this compound in postmortem blood samples by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. randoxtoxicology.com [randoxtoxicology.com]
- 8. dashboard.randox.com [dashboard.randox.com]
Application Notes and Protocols for the Quantitative Analysis of Mdpbp in Biological Samples
A Note on the Identity of "Mdpbp"
The acronym "this compound" can refer to two distinct molecules in biological and pharmacological research. To provide a comprehensive resource, this document addresses the quantitative analysis of both entities:
-
Part 1: this compound as 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone , a synthetic cathinone and designer drug.
-
Part 2: MTBP as Mdm2-binding protein , a crucial regulator in cellular processes, including cancer signaling pathways.
Please select the section relevant to your research interests.
Part 1: Quantitative Analysis of 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (this compound) in Biological Samples
Audience: Forensic toxicologists, clinical chemists, and researchers in pharmacology and toxicology.
Introduction
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (this compound) is a stimulant of the cathinone class that has been identified as a novel designer drug[1][2]. As a psychoactive substance, its detection and quantification in biological samples are critical for forensic investigations, clinical toxicology, and understanding its pharmacokinetic and pharmacodynamic properties. The primary biological matrix for the quantitative analysis of this compound is blood.
Data Presentation: Quantitative Levels of this compound in Human Blood
The following table summarizes reported concentrations of this compound in human blood samples from forensic cases. These values can serve as a reference for interpreting analytical results.
| Case Type | Concentration Range (ng/mL) | Analytical Method | Reference |
| Driving Under Influence | 22 - 92 | GC-MS | [3] |
| Fatal Overdose | 9320 | GC-MS | [3] |
Experimental Protocols
The following protocol for the quantitative analysis of this compound in blood is based on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.
This protocol is adapted from a published method for the determination of this compound in postmortem blood samples[3].
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of a whole blood sample, add an internal standard.
-
Add 1 mL of 1-chlorobutane.
-
Vortex for 10 minutes.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent Technologies 7890A GC System (or equivalent)
-
Mass Spectrometer: Agilent Technologies 5975C MS Detector (or equivalent)
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at a rate of 20°C/min, hold for 2 minutes.
-
Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Data Acquisition: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound and the internal standard.
3. Method Validation Parameters
The following table summarizes the validation parameters for the described GC-MS method[3].
| Parameter | Value |
| Limit of Detection (LOD) | 10.1 ng/mL |
| Limit of Quantification (LOQ) | 30.4 ng/mL |
| Linearity Range | 25 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (CV%) | < 20% at LOQ, < 15% at higher concentrations |
Diagrams
References
Application Notes and Protocols for LC-MS/MS Identification of 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (Mdpbp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (Mdpbp), also known as 3,4-MDPBP, is a synthetic cathinone that has emerged as a novel psychoactive substance.[1] Structurally related to compounds like MDPV, this compound acts as a stimulant by inhibiting the reuptake of monoamine neurotransmitters in the central nervous system.[2][3] Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices for clinical, forensic, and research purposes. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the identification and quantification of this compound.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the detection of this compound, adapted from validated methodologies for similar compounds and available data for this compound.[4]
Table 1: this compound Quantitative Method Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 10.1 ng/mL | [4] |
| Limit of Quantification (LOQ) | 30.4 ng/mL | [4] |
| Linearity Range | 25 - 1000 ng/mL | [4] |
| Correlation Coefficient (r²) | >0.99 | [4] |
Table 2: Inter-Day Precision and Trueness
| Concentration (ng/mL) | Precision (CV%) | Trueness (Recovery %) | Reference |
| 25 | <20% | Not Reported | [4] |
| 250 | <15% | Not Reported | [4] |
| 1000 | <15% | Not Reported | [4] |
Experimental Protocols
This section details the recommended methodology for the analysis of this compound in biological matrices, primarily blood or plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the extraction of this compound from blood samples.[4]
Materials:
-
Blood or plasma sample
-
Internal Standard (IS) solution (e.g., rac-methamphetamine-D5)
-
5 M Potassium carbonate (K₂CO₃)
-
Saturated Sodium Chloride (NaCl) solution
-
Acetonitrile (ACN)
-
1-Chlorobutane
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 10 mL glass centrifuge tube, add 1 mL of the blood or plasma sample.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of 5 M K₂CO₃, 2 mL of saturated NaCl, and 2 mL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Add 2 mL of 1-chlorobutane and vortex for an additional 2 minutes.
-
Centrifuge the sample at 3000 rpm for 3 minutes to separate the layers.
-
Carefully transfer the upper organic layer (1-chlorobutane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
The following are suggested starting conditions that should be optimized for your specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS) Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following Multiple Reaction Monitoring (MRM) transitions can be used for this compound. The fragmentation pattern of 3,4-methylenedioxy derivatives like this compound often involves characteristic losses.[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 262.14[6]
-
Product Ions (Q3):
-
Quantifier: To be determined by direct infusion and optimization. Common fragments for similar compounds involve the pyrrolidine ring and the benzoyl group.
-
Qualifier: To be determined by direct infusion and optimization.
-
-
Collision Energy (CE): To be optimized for each transition.
-
Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Gas Flow (Nebulizer and Heater)
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Proposed Signaling Pathway of this compound
This compound, like other synthetic cathinones, is believed to exert its primary effects by inhibiting the reuptake of monoamine neurotransmitters, particularly dopamine (DA) and serotonin (5-HT), at their respective transporters (DAT and SERT).[2][3][7] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing downstream signaling.
Caption: this compound's mechanism of action.
References
- 1. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. Determination of this compound in postmortem blood samples by gas chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Regulation of monoamine transporters: influence of psychostimulants and therapeutic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (Mdpbp) by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (Mdpbp) is a synthetic stimulant of the cathinone class, often reported as a novel designer drug.[1] Due to its potential for abuse and association with adverse health effects, robust and validated analytical methods are crucial for its detection and quantification in various matrices.[2][3] This document provides a detailed protocol for the quantification of this compound in biological samples, specifically postmortem blood, using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.
Experimental Protocols
Protocol 1: Sample Preparation from Blood (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for the determination of this compound in postmortem blood samples.[2][3]
Materials:
-
Whole blood samples
-
Internal Standard (IS) solution
-
1-chlorobutane (analytical grade)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
-
GC vials
Procedure:
-
Pipette 1 mL of the blood sample into a clean glass tube.
-
Add the internal standard (IS).
-
Add 1-chlorobutane as the extraction solvent.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).
-
Transfer the reconstituted sample to a GC vial for analysis.
GC-MS Analysis
The following instrumental parameters have been validated for the separation and detection of this compound.
Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Trace GC gas chromatograph with AS 3000 autosampler or equivalent[2] |
| Column | ZB-5 MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2][4] |
| Injection Mode | Split (10:1 ratio)[2] |
| Inlet Temperature | 260 °C[2] |
| Oven Program | Start at 50°C (hold 1 min), ramp at 30°C/min to 160°C, ramp at 10°C/min to 250°C, ramp at 30°C/min to 300°C[2] |
| Mass Spectrometer | Trace DSQ mass spectrometry detector or equivalent[2] |
| Ionization Mode | Positive Electron Impact (EI) at 70 eV[2] |
| MS Source Temp. | 280 °C[2] |
| Acquisition Mode | Full Scan (m/z 30–380) and Selected Ion Monitoring (SIM)[2] |
| Ions for SIM | This compound: m/z 70, 112, 149 (Quantification ion: 149 )[2] |
Method Validation and Quantitative Data
The described method was fully validated according to established criteria for bioanalytical methods.[2][3] The quantitative performance is summarized below.
| Parameter | Result |
| Linearity Range | 25–1000 ng/mL[2][3] |
| Correlation Coefficient (r) | 0.9946[2][3] |
| Limit of Detection (LOD) | 10.1 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 30.4 ng/mL[2][3] |
| Inter-day Precision (CV%) | < 20% at 25 ng/mL; < 15% at 250 and 1000 ng/mL[2][3] |
| Trueness and Accuracy | Met internationally established acceptance criteria[2][3] |
The low limit of quantification and good repeatability make this method sufficient for identifying both toxic and fatal cases involving this compound.[2]
Visualizations
Experimental Workflow Diagram
Caption: GC-MS workflow for this compound quantification.
Logical Diagram for Bioanalytical Quantification
Caption: Logical flow for calculating unknown concentration.
References
- 1. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone - Wikipedia [en.wikipedia.org]
- 2. Determination of this compound in postmortem blood samples by gas chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound in postmortem blood samples by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
Application Notes and Protocols for In Vivo Studies of 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) is a synthetic cathinone that acts as a potent stimulant of the central nervous system. As a norepinephrine-dopamine reuptake inhibitor (NDRI), this compound increases the extracellular concentrations of these key neurotransmitters, leading to its characteristic psychostimulant effects.[1] These application notes provide a comprehensive overview of the in vivo applications of this compound in animal models, focusing on its reinforcing properties, effects on locomotor activity, and underlying signaling mechanisms. The following protocols and data are intended to guide researchers in designing and executing robust preclinical studies to evaluate the pharmacological and toxicological profile of this compound and related compounds.
Mechanism of Action
This compound exerts its primary pharmacological effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. The reinforcing and stimulant effects of this compound are primarily attributed to its potent action at the DAT.[2]
Data Presentation
Table 1: Locomotor Activity of this compound in Mice
| Dose (mg/kg) | Peak Effect Time (min) | Duration of Action (min) | Locomotor Activity (Counts/10 min ± SE) | Reference |
| 0.1 | 10-20 | 160-270 | - | [3] |
| 0.25 | 10-20 | 160-270 | - | [3] |
| 1.0 | 10-20 | 160-270 | Inverted U-shaped curve, peak at 1 mg/kg | [3][4] |
| 2.5 | - | - | - | [3] |
| Vehicle | - | - | Baseline | [4] |
Table 2: Intravenous Self-Administration of this compound in Rats
| Unit Dose (mg/kg/infusion) | Schedule of Reinforcement | Mean Number of Infusions (90-min session) | Acquisition Time (days) | Reference |
| 0.001 | FR5:TO 5-sec | ~10 | - | [5] |
| 0.0032 | FR5:TO 5-sec | ~20 | - | [5] |
| 0.01 | FR5:TO 5-sec | ~40 | - | [5] |
| 0.032 | FR5:TO 5-sec | ~60 | - | [5] |
| 0.1 | FR1:TO 5-sec | - | 4.8 ± 0.6 | [5] |
| 0.1 | FR5:TO 5-sec | ~50 | - | [5] |
| 0.32 | FR5:TO 5-sec | ~30 | - | [5] |
| Saline | FR5:TO 5-sec | <10 | - | [5] |
Table 3: Pharmacokinetic Parameters of MDPV (as a proxy for this compound) in Rats (Subcutaneous Administration)
| Dose (mg/kg) | Cmax (µg/L) | Tmax (min) | AUC (min·µg/L) | t1/2 (min) | Reference |
| 0.5 | 72.4 ± 18.7 | 15.7 ± 5.3 | 5393 ± 1129 | 77.8 ± 11.6 | [6] |
| 1.0 | 164.7 ± 36 | 12.9 ± 4.9 | 11277 ± 1177 | - | [6] |
| 2.0 | 271.3 ± 39.4 | 18.6 ± 10.7 | 23163 ± 4477 | 97.9 ± 29.1 | [6] |
Experimental Protocols
Protocol 1: Locomotor Activity Assessment in Mice
Objective: To evaluate the stimulant effects of this compound on spontaneous locomotor activity.
Materials:
-
Male Swiss-Webster mice.
-
Open-field activity chambers (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams.
-
This compound dissolved in sterile saline.
-
Vehicle (sterile saline).
Procedure:
-
Habituation: Habituate the mice to the testing room for at least 60 minutes before the experiment. On the day prior to testing, handle each mouse and give a saline injection to acclimate them to the injection procedure. Place them in the activity chambers for a 30-minute habituation session.
-
Drug Administration: On the test day, administer this compound or vehicle via intraperitoneal (IP) injection.
-
Data Acquisition: Immediately after injection, place the mouse in the center of the open-field chamber. Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a period of 120-180 minutes in 5-10 minute bins.
-
Data Analysis: Analyze the data to determine the dose-response relationship for locomotor activity. An inverted U-shaped dose-effect curve is typically observed.[3][4]
Protocol 2: Intravenous Self-Administration (IVSA) in Rats
Objective: To assess the reinforcing properties of this compound.
Materials:
-
Male Sprague-Dawley rats.
-
Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.
-
Intravenous catheters.
-
This compound dissolved in sterile saline.
-
Vehicle (sterile saline).
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow a recovery period of at least 5-7 days.
-
Acquisition Training: Train the rats to self-administer a standard reinforcing drug (e.g., cocaine or methamphetamine) until stable responding is achieved. This is typically done under a Fixed Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in a single infusion of the drug.
-
Substitution: Once stable responding is established, substitute this compound for the training drug.
-
Dose-Response Determination: After acquisition of this compound self-administration, determine a full dose-response curve by varying the unit dose of this compound available per infusion across sessions. This is often done under a Fixed Ratio 5 (FR5) schedule with a timeout period (e.g., 5 seconds) following each infusion.[5]
-
Data Analysis: The primary dependent measure is the number of infusions earned per session. A typical inverted U-shaped dose-response curve indicates reinforcing effects.
Protocol 3: In Vivo Microdialysis for Dopamine and Norepinephrine
Objective: To measure the effects of this compound on extracellular levels of dopamine and norepinephrine in the brain.
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Infusion pump.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
This compound dissolved in artificial cerebrospinal fluid (aCSF).
-
aCSF.
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically aimed at the brain region of interest (e.g., nucleus accumbens or striatum).
-
Microdialysis: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.
-
Drug Administration: Administer this compound systemically (e.g., via IP or IV injection) or locally through the microdialysis probe (retrodialysis).
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-drug administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow: Locomotor Activity
Caption: Workflow for locomotor activity assessment.
Experimental Workflow: Intravenous Self-Administration
Caption: Workflow for intravenous self-administration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative reinforcing effects of second-generation synthetic cathinones: acquisition of self-administration and fixed ratio dose-response curves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mdpbp Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3,4-diaza-2-phenyl-1H-benzo[f]phenalene (Mdpbp), also known as 3,4-methylenedioxy-α-pyrrolidinobutiophenone (this compound), is a synthetic cathinone that has emerged as a novel psychoactive substance.[1][2] As a member of the "bath salts" family, this compound exhibits stimulant properties and is structurally related to other controlled substances like MDPV. Its detection and quantification in biological matrices are crucial for forensic toxicology, clinical diagnostics, and in understanding its pharmacological and toxicological profile.
These application notes provide detailed protocols for the sample preparation of this compound from biological matrices for subsequent analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). Two common extraction techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are described, along with a summary of their performance characteristics.
Analytical Techniques Overview
The primary analytical method for the definitive identification and quantification of this compound is GC-MS.[1][2] This technique offers high sensitivity and specificity, allowing for the separation of this compound from other compounds in the sample and its unambiguous identification based on its mass spectrum.
Sample Preparation Techniques
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis. The choice of a suitable sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the analytical method used.
Liquid-Liquid Extraction (LLE) for Blood Samples
LLE is a classic and robust method for the extraction of drugs from biological fluids. The following protocol is adapted from a validated method for the determination of this compound in postmortem blood samples.[1]
Experimental Protocol: LLE for this compound in Blood
-
Sample Preparation:
-
To a screw-capped glass centrifuge tube, add 1 cm³ of the blood sample.
-
Add 5 mm³ of an appropriate internal standard (IS) solution.
-
Add 2 cm³ of 5 mol/dm³ potassium carbonate (K₂CO₃) solution.
-
Add 2 cm³ of saturated sodium chloride (NaCl) solution.
-
Add 2 cm³ of acetonitrile.
-
-
Mixing:
-
Vortex the tube for 1 minute.
-
-
Extraction:
-
Add 2 cm³ of 1-chlorobutane.
-
Vortex the tube for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the sample to separate the organic and aqueous layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Solid-Phase Extraction (SPE) for Urine Samples
SPE is a more modern and often more efficient technique than LLE, offering cleaner extracts and higher throughput. The following is a general protocol for the extraction of synthetic cathinones from urine, which can be adapted for this compound analysis.
Experimental Protocol: SPE for Synthetic Cathinones in Urine
-
Column Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) by sequentially passing methanol and then a buffer solution (e.g., phosphate buffer, pH 6) through the column.
-
-
Sample Loading:
-
Mix the urine sample with an appropriate internal standard and a buffer to adjust the pH.
-
Load the prepared sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with deionized water, followed by a weak organic solvent (e.g., diluted methanol) to remove interferences.
-
-
Elution:
-
Elute the analytes from the column using an appropriate solvent mixture. For basic drugs like this compound, a common eluent is a mixture of a volatile organic solvent and a small amount of a strong base (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis.
-
Data Presentation
The following table summarizes the quantitative data for the LLE method for this compound analysis in blood[1] and provides representative data for SPE of other synthetic cathinones from urine to allow for a general comparison.
| Parameter | Liquid-Liquid Extraction (this compound in Blood)[1] | Solid-Phase Extraction (Representative for Synthetic Cathinones in Urine) |
| Limit of Detection (LOD) | 10.1 ng/cm³ | ~2.0 ng/mL |
| Limit of Quantification (LOQ) | 30.4 ng/cm³ | ~25.0 ng/mL |
| Linearity Range | 25–1000 ng/cm³ | 25-200 ng/mL |
| Correlation Coefficient (r) | 0.9946 | >0.99 |
| Recovery | Good precision and accuracy indicated by CV values | 98.4%-105.7% |
| Inter-day Precision (CV) | < 20% at 25 ng/cm³, < 15% at higher concentrations | < 6.0% |
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis.
Proposed Signaling Pathway of this compound
Synthetic cathinones like this compound are known to act as monoamine transporter inhibitors. They primarily block the reuptake of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, leading to an increase in the extracellular concentrations of these neurotransmitters and resulting in stimulant effects.
Caption: this compound's mechanism of action.
References
Application Notes and Protocols for MDPBP Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) is a synthetic stimulant of the cathinone class, first developed in the 1960s.[1] It has emerged as a novel designer drug and is noted for its reinforcing effects in rodents.[1] Understanding its pharmacological profile is crucial for drug development and abuse liability assessment. These application notes provide detailed protocols for the administration of this compound in rodent studies, based on established experimental paradigms.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one[1] |
| Molecular Formula | C₁₅H₁₉NO₃[1] |
| Molar Mass | 261.321 g/mol [1] |
| Synonyms | 3',4'-Methylenedioxy-α-pyrrolidinobutyrophenone[1] |
Mechanism of Action
This compound functions as a monoamine uptake inhibitor, interacting with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] This action is similar to that of cocaine, leading to increased extracellular concentrations of these neurotransmitters.[2] The primary metabolic pathways for this compound are believed to involve demethylenation, hydroxylation, and oxidation of the pyrrolidine ring, with CYP2C19 and CYP2D6 being the main isoenzymes responsible for its demethylenation.[1]
Signaling Pathway of this compound
Caption: this compound inhibits DAT, NET, and SERT, increasing synaptic monoamine levels.
Experimental Protocols
Locomotor Activity Assay in Mice
This protocol is designed to assess the stimulant effects of this compound on spontaneous locomotor activity.
Materials:
-
This compound hydrochloride dissolved in 0.9% saline[3]
-
Swiss-Webster mice[3]
-
Open-field activity chambers
Procedure:
-
Administer this compound intraperitoneally (i.p.) in a volume of 10 ml/kg.[3]
-
Immediately place the mice in the open-field chambers for locomotor activity testing.
-
Record locomotor activity for a predefined period (e.g., up to 270 minutes).[3]
-
Analyze the data in time bins (e.g., 10-minute intervals) to determine the time course of this compound's effects.[3]
Data Presentation: Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Onset of Stimulant Effect | Duration of Stimulant Effect | Peak Effect |
| 0.1 | Not specified | Not specified | - |
| 0.25 | 10-20 minutes[3] | 160-270 minutes[3] | - |
| 1.0 | 10-20 minutes[3] | 160-270 minutes[3] | Inverted U-shaped curve peak[3] |
| 2.5 | 10-20 minutes[3] | 160-270 minutes[3] | - |
Experimental Workflow: Locomotor Activity Assay
Caption: Workflow for assessing this compound-induced locomotor activity in mice.
Drug Discrimination in Rats
This protocol evaluates the subjective effects of this compound by testing its ability to substitute for a known psychostimulant (e.g., cocaine or methamphetamine) in trained rats.
Materials:
-
This compound hydrochloride dissolved in 0.9% saline[3]
-
Sprague-Dawley rats[3]
-
Standard operant conditioning chambers with two levers
-
Training drug (e.g., cocaine hydrochloride)[3]
Procedure:
-
Train rats to discriminate the training drug from saline. This involves reinforcing lever presses on one lever after drug administration and on the other lever after saline administration.
-
Once stable discrimination is achieved, administer various doses of this compound (i.p.) in a volume of 1 ml/kg.[3]
-
Test for substitution by recording the percentage of responses on the drug-appropriate lever.
-
A full substitution is typically defined as >80% of responses on the drug-appropriate lever.
Data Presentation: Drug Discrimination in Rats (Cocaine-Trained)
| Dose (mg/kg, i.p.) | Cocaine-Appropriate Responding (%) |
| Up to 5.0 | Inverted U-shaped dose-effect curve[3] |
| 5.0 | 67% (Peak effect)[3] |
| > 5.0 | Decreased responding[3] |
Intravenous Self-Administration in Rats
This protocol assesses the reinforcing effects and abuse potential of this compound.
Materials:
-
This compound hydrochloride dissolved in saline
-
Male Sprague-Dawley rats[2]
-
Operant conditioning chambers equipped for intravenous self-administration
-
Surgical supplies for catheter implantation
Procedure:
-
Catheter Implantation Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat.[2] Allow for a 5-7 day recovery period.[2]
-
Acquisition Phase:
-
Place rats in the operant chambers for daily sessions (e.g., 90 minutes).[2]
-
Train rats to press an active lever to receive an intravenous infusion of this compound (e.g., 0.1 mg/kg/infusion).[2]
-
Each infusion is paired with a cue (e.g., light and/or tone).
-
Define acquisition as a stable pattern of responding (e.g., ≥20 infusions for two consecutive days with ≥80% of responses on the active lever).[2]
-
-
Dose-Response Determination:
-
Once responding is stable, vary the dose of this compound per infusion across sessions in a random order (e.g., 0.001–0.32 mg/kg/infusion).[2]
-
This allows for the generation of a full dose-response curve.
-
Data Presentation: Intravenous Self-Administration in Rats
| Parameter | Value |
| Acquisition Dose | 0.1 mg/kg/infusion[2] |
| Mean Time to Acquire | 4.8 ± 0.6 days[2] |
| Dose-Response Range | 0.001–0.32 mg/kg/infusion[2] |
Experimental Workflow: Intravenous Self-Administration
Caption: Workflow for intravenous self-administration studies of this compound in rats.
Conclusion
These protocols provide a framework for investigating the pharmacological and behavioral effects of this compound in rodent models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the abuse liability and neurobiological mechanisms of this synthetic cathinone.
References
- 1. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone - Wikipedia [en.wikipedia.org]
- 2. Relative reinforcing effects of second-generation synthetic cathinones: acquisition of self-administration and fixed ratio dose-response curves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of MDPBP in Neurotransmitter Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) is a synthetic cathinone, a class of psychoactive substances that has garnered significant attention in pharmacological research. Structurally related to more widely known compounds like 3,4-methylenedioxypyrovalerone (MDPV), this compound is a valuable tool for studying the structure-activity relationships of monoamine transporter ligands.
The primary mechanism of action for this compound is the inhibition of monoamine transporters. It functions as a potent, cocaine-like blocker of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT). This selectivity makes this compound a useful pharmacological agent for investigating the distinct roles of dopamine and norepinephrine signaling in various physiological and pathological processes. In neurotransmitter uptake assays, this compound serves as a reference compound or test agent to determine the potency and selectivity of novel compounds targeting these critical transporters. Its reinforcing effects in preclinical models have been shown to correlate with its potency as a DAT inhibitor, highlighting the importance of this target in the abuse potential of psychostimulant drugs.
Assays utilizing this compound are typically conducted in vitro using synaptosomes prepared from rodent brain tissue or in cell lines heterologously expressing specific human monoamine transporters. By measuring the ability of this compound to inhibit the uptake of radiolabeled or fluorescent neurotransmitter substrates, researchers can quantify its inhibitory potency (typically as an IC50 value).
Signaling Pathway: Mechanism of this compound Action
This compound exerts its effects by binding to the extracellular face of presynaptic monoamine transporters (DAT and NET). This binding action physically obstructs the transporter's normal function, which is to clear neurotransmitters from the synaptic cleft back into the presynaptic neuron. The result is a higher concentration of dopamine and norepinephrine in the synapse for a prolonged period, leading to enhanced and sustained activation of postsynaptic receptors.
Quantitative Data: Comparative Inhibitory Potency
The following table summarizes the in vitro potency of this compound and related psychostimulants at inhibiting uptake at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in rat brain synaptosomes. Potency is expressed as the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT:SERT Selectivity Ratio |
| This compound | 10.4 | 38.3 | 2529 | ~243x |
| MDPV | 4.0 | 25.9 | 3305 | ~826x |
| Cocaine | 111 | 295 | 182 | ~1.6x |
| Data sourced from Gannon et al. (2018), Psychopharmacology. |
Experimental Protocols
Protocol 1: [³H]Neurotransmitter Uptake Inhibition Assay in Rat Brain Synaptosomes
This protocol details a classic and widely cited method for assessing the potency of compounds like this compound at monoamine transporters using native brain tissue.
1. Materials and Reagents:
-
Male Sprague-Dawley rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT)
-
Sucrose buffer (0.32 M sucrose, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test compound (this compound) and reference compounds (e.g., Cocaine)
-
Scintillation vials and liquid scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Vacuum filtration manifold and vacuum pump
-
Liquid scintillation counter
2. Synaptosome Preparation: a. Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet (the P2 fraction, rich in synaptosomes) in fresh KRH buffer.
3. Uptake Inhibition Assay: a. Prepare serial dilutions of this compound and reference compounds in KRH buffer. b. In assay tubes, combine the synaptosome suspension with various concentrations of the test compound. Include a "total uptake" control (vehicle only) and a "non-specific uptake" control (e.g., a high concentration of a known inhibitor like cocaine). c. Pre-incubate the tubes for 10-15 minutes at 37°C. d. Initiate the uptake reaction by adding the [³H]neurotransmitter at a final concentration near its Km value (e.g., 10 nM for [³H]dopamine). e. Incubate for a short period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake. f. Terminate the reaction by rapid vacuum filtration through glass fiber filters. Immediately wash the filters three times with ice-cold KRH buffer to remove unbound radiolabel. g. Place the filters into scintillation vials, add scintillation cocktail, and allow to sit for several hours.
4. Data Analysis: a. Measure the radioactivity (in disintegrations per minute, DPM) for each filter using a liquid scintillation counter. b. Calculate specific uptake by subtracting the DPM of the non-specific uptake samples from all other samples. c. Convert the data to a percentage of the total specific uptake (vehicle control). d. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Overcoming Mdpbp Sample Degradation Issues
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to assist researchers, scientists, and drug development professionals in overcoming sample degradation issues associated with 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (Mdpbp).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is sample stability a concern?
A1: this compound is a synthetic cathinone, a class of psychoactive substances. Sample stability is a critical concern for researchers because the degradation of this compound can lead to inaccurate experimental results, particularly in quantitative analyses. Degradation can occur both in vitro (in solutions and during storage) and in vivo (through metabolism).
Q2: How should I store my this compound analytical standards and stock solutions?
A2: For long-term storage, this compound solid material and solutions should be stored at -20°C or lower.[1][2][3] Some studies have shown that freezing is the optimal condition for preserving synthetic cathinones.[2][3] If frequent use is expected, refrigerated storage at 4°C is acceptable for short periods, but stability should be monitored.[2]
Q3: What solvents are recommended for preparing this compound solutions?
A3: While methanol is commonly used, studies have shown that some synthetic cathinones can degrade in methanolic solutions, even under refrigerated conditions.[4][5] Acetonitrile has been shown to be a more stable solvent for some cathinones.[5] It is recommended to verify the stability of this compound in your chosen solvent under your specific experimental conditions.
Q4: My experimental results with this compound are inconsistent. Could sample degradation be the cause?
A4: Yes, inconsistent results can be a sign of sample degradation. Factors such as storage temperature, pH of the solution, and the age of the stock solution can all contribute to the degradation of this compound. It is advisable to prepare fresh solutions from a properly stored stock and to re-verify the concentration of your working solutions regularly.
Q5: What are the main degradation products of this compound?
A5: In a biological context, this compound undergoes extensive metabolism. The main metabolic pathways include demethylenation of the methylenedioxy group, followed by O-methylation, hydroxylation of the aromatic ring and side chain, and oxidation of the pyrrolidine ring.[6] Researchers should be aware of these potential metabolites as they may interfere with experimental assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound concentration in solution over time | - Improper storage temperature.- Degradation in the chosen solvent. | - Store stock solutions at -20°C or colder.[1][2][3]- Prepare fresh working solutions before each experiment.- Consider using acetonitrile as a solvent.[5]- Perform a stability study in your experimental buffer. |
| Variability in experimental results between batches | - Inconsistent concentration of this compound working solutions.- Degradation of this compound during the experiment. | - Quantify the concentration of this compound in your working solution before each experiment using a validated analytical method (e.g., LC-MS).- Minimize the time samples are kept at room temperature during experimental procedures. |
| Presence of unexpected peaks in analytical chromatograms | - Formation of degradation products. | - Analyze for known metabolites of this compound.- Compare the chromatogram of a fresh sample with an aged sample to identify potential degradation products. |
| Poor stability of this compound in biological matrices (e.g., blood, urine) | - Enzymatic degradation.- Unfavorable pH. | - Store biological samples containing this compound at -20°C or lower immediately after collection.[1][2][3]- For urine samples, acidification to pH 4 can significantly improve stability.[7][8] |
Quantitative Data on this compound Stability
The stability of this compound is influenced by temperature and the matrix in which it is stored. The following table summarizes the available quantitative data on its half-life in whole blood.
| Storage Temperature | Half-life in Whole Blood | Reference |
| 32°C (Elevated) | 21 days | [2][9] |
| 20°C (Ambient) | ~3 months | [2] |
| 4°C (Refrigerated) | >10 months | [2] |
| -20°C (Frozen) | Stable for at least 6 months | [2] |
Experimental Protocols
Protocol for Handling and Storage of this compound
-
Receiving and Aliquoting: Upon receiving solid this compound, store it in a desiccator at -20°C. For preparing stock solutions, use a high-purity solvent such as acetonitrile or methanol (note the stability considerations for methanol). Prepare a concentrated stock solution and aliquot it into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Storage of Solutions: Store stock and working solutions at -20°C or colder in the dark.[1][2][3] For daily use, a working solution can be kept at 4°C for a short period, but its stability should be verified.
-
Handling During Experiments: When preparing for an experiment, allow the this compound solution to equilibrate to room temperature before use. Minimize the time the solution is kept at room temperature. Use calibrated pipettes to ensure accurate dispensing.
General Protocol for this compound Stability Assessment
-
Preparation: Prepare a solution of this compound in the desired matrix (e.g., buffer, cell culture medium, solvent) at a known concentration.
-
Incubation: Aliquot the solution into multiple vials and store them under the conditions to be tested (e.g., different temperatures, light exposure). Include a control set of vials stored at -80°C, where degradation is expected to be minimal.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.
-
Analysis: Immediately analyze the concentration of this compound in each sample using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate and the half-life of this compound under each condition.
Visualizations
Metabolic Degradation Pathway of this compound
Caption: Metabolic pathways of this compound degradation.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
References
- 1. ojp.gov [ojp.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 6. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability of Synthetic Cathinones in Urine | Office of Justice Programs [ojp.gov]
- 9. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
improving peak resolution for Mdpbp in chromatography
Welcome to the technical support center for the chromatographic analysis of 3',4'-Methylenedioxy-α-pyrrolidinobutyrophenone (Mdpbp). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation and detection of this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chromatographic analysis of this compound, providing practical solutions and preventative measures.
Q1: Why am I seeing poor peak shape (tailing) for my this compound peak?
A1: Peak tailing is a common issue for basic compounds like this compound in reversed-phase chromatography. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1][2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: this compound is a basic compound. Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing unwanted interactions and improving peak shape.[1]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, this approach may shorten column lifetime.[1] Ammonium formate or acetate buffers are also effective in improving peak shape and are more MS-friendly.
-
Column Selection:
-
Utilize a modern, high-purity, end-capped silica column. These columns have a lower concentration of accessible silanol groups.
-
Consider using a column with a different stationary phase chemistry, such as a biphenyl or embedded polar group column, which can offer alternative selectivities and improved peak shape for aromatic and basic compounds.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
Q2: My this compound peak is broad, leading to poor resolution. How can I improve it?
A2: Broad peaks can result from several factors, including poor column efficiency, extra-column volume, and suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) increases column efficiency, resulting in sharper peaks.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve peak shape, but it will also increase the analysis time. There is an optimal flow rate for each column that provides the best efficiency.
-
Increase Column Temperature: Raising the column temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of this compound.
-
Minimize Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow as possible to prevent band broadening outside of the column.
Q3: I am having difficulty separating this compound from other structurally similar compounds. What can I do?
A3: Achieving selectivity between closely related compounds is crucial for accurate quantification.
Troubleshooting Steps:
-
Change Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Gradient Optimization: Adjusting the gradient slope and duration can improve the resolution between closely eluting peaks. A shallower gradient provides more time for separation.
-
-
Change Stationary Phase: This is often the most effective way to alter selectivity. Consider columns with different chemical properties. For cathinone analogues, a biphenyl phase can provide enhanced separation of aromatic isomers compared to a standard C18 column.[3]
-
Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the analytes and thus their retention and selectivity.
Q4: How can I perform chiral separation of this compound enantiomers?
A4: As a chiral molecule, separating the enantiomers of this compound may be necessary for pharmacological or toxicological studies. This requires a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs are commonly used for the enantioseparation of cathinone derivatives.[4]
Experimental Protocols
Below are detailed methodologies for the analysis of this compound.
Protocol 1: Reversed-Phase UHPLC-MS/MS for this compound Quantification
This protocol is designed for the quantitative analysis of this compound in biological matrices.
1. Sample Preparation (Plasma):
- To 100 µL of plasma, add an internal standard solution.
- Perform protein precipitation by adding 300 µL of cold acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
- Column: Biphenyl column (e.g., 100 x 2.1 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
- 0-1 min: 10% B
- 1-5 min: 10-90% B
- 5-6 min: 90% B
- 6-6.1 min: 90-10% B
- 6.1-8 min: 10% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of this compound. A hypothetical transition would be based on its molecular weight and fragmentation pattern.
Protocol 2: Chiral Separation of this compound Enantiomers by HPLC-UV
This protocol is a starting point for the enantioselective analysis of this compound.
1. Sample Preparation:
- Dissolve the this compound standard in the mobile phase to a concentration of 1 mg/mL.
2. Chromatographic Conditions:
- Column: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose-based).
- Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol, with a small amount of a basic additive like diethylamine (DEA) to improve peak shape (e.g., n-Hexane/Isopropanol/DEA 90:10:0.1 v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at a wavelength corresponding to the maximum absorbance of this compound.
- Injection Volume: 10 µL.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effects of different chromatographic parameters on peak resolution.
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing
| Mobile Phase pH | Tailing Factor (USP) | Peak Width (at half height, sec) |
| 7.0 | 2.5 | 6.2 |
| 4.5 | 1.8 | 4.8 |
| 3.0 | 1.1 | 3.5 |
Table 2: Comparison of Stationary Phases for this compound Resolution from an Isomer
| Stationary Phase | Resolution (Rs) | This compound Retention Time (min) |
| C18 | 1.2 | 4.5 |
| Phenyl-Hexyl | 1.8 | 5.2 |
| Biphenyl | 2.5 | 5.8 |
Visualizations
The following diagrams illustrate key concepts and workflows in this compound chromatography.
Caption: Troubleshooting workflow for improving this compound peak resolution.
Caption: Experimental workflow for this compound quantification in plasma.
References
troubleshooting Mdpbp synthesis impurities
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,4-Methylenedioxy-α-bromopropiophenone (Mdpbp).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the α-bromination of 3',4'-(methylenedioxy)propiophenone. This reaction is typically acid-catalyzed, often using a bromine source in the presence of an acid like acetic acid.
Q2: What are the expected major impurities in this compound synthesis?
A2: The primary impurities often encountered are unreacted starting material (3',4'-(methylenedioxy)propiophenone), the di-brominated byproduct (α,α-dibromo-3,4-methylenedioxypropiophenone), and potentially starting material impurities carried over, such as unreacted 1,3-benzodioxole from the synthesis of the propiophenone precursor.[1]
Q3: Why is my this compound yield consistently low?
A3: Low yields can stem from several factors. Incomplete reaction is a common cause, which can be addressed by adjusting reaction time or temperature. Another significant factor can be the formation of side products, particularly the di-brominated species. Over-bromination consumes the starting material and the desired product, reducing the overall yield. Additionally, product loss during workup and purification is a frequent issue.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing purity?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for monitoring the progress of the reaction and identifying impurities.[2] Thin-Layer Chromatography (TLC) can also be a quick and useful tool for qualitative assessment of the reaction mixture.
Troubleshooting Guide
Issue 1: Presence of Unreacted Starting Material
Symptoms:
-
Analytical data (HPLC, GC-MS) shows a significant peak corresponding to 3',4'-(methylenedioxy)propiophenone in the final product.
-
The melting point of the product is lower and broader than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Brominating Agent | Ensure the stoichiometry of the brominating agent (e.g., Br₂) is correct. A slight excess may be required, but be cautious as it can lead to di-bromination. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. |
| Poor Catalyst Activity | If using an acid catalyst, ensure it is of appropriate quality and concentration. For acid-catalyzed reactions, the formation of the enol intermediate is often the rate-determining step.[3] |
Issue 2: Formation of Di-brominated Impurity
Symptoms:
-
A peak with a higher molecular weight than this compound, consistent with the addition of a second bromine atom, is observed in the mass spectrum.
-
Purification by crystallization is difficult, yielding an oily or impure solid.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. Adding the bromine source dropwise and at a controlled temperature can help minimize over-bromination. |
| Reaction Conditions Favoring Polyhalogenation | Acid-catalyzed bromination is generally preferred as it tends to favor mono-substitution.[3][4][5] Base-promoted α-halogenation is often difficult to stop at the mono-halogenated stage and can lead to extensive polyhalogenation.[3][5] |
| High Reaction Temperature | Running the reaction at elevated temperatures can increase the rate of the second bromination. Maintain the recommended reaction temperature. |
Issue 3: Product Degradation or Discoloration
Symptoms:
-
The final product is dark in color (brown or black).
-
The presence of multiple unidentified impurities in the chromatogram.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of HBr | The reaction generates hydrogen bromide (HBr) as a byproduct, which can cause decomposition. Some procedures utilize a "phase-vanishing" method where HBr migrates to an aqueous layer, preventing product decomposition.[6] A thorough aqueous workup to neutralize and remove residual acid is crucial. |
| Light Sensitivity | α-Bromoketones can be light-sensitive. Protect the reaction mixture and the final product from direct light. |
| Thermal Instability | Avoid excessive temperatures during the reaction and purification steps (e.g., distillation). This compound can decompose at high temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Bromination
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3',4'-(methylenedioxy)propiophenone in a suitable solvent such as acetic acid or chloroform.
-
Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent from the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into cold water. Neutralize the excess acid with a base like sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a solvent like isopropanol.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
This method should effectively separate the starting material, the this compound product, and the di-brominated impurity.
Visualizations
References
- 1. 3′,4′-(Methylenedioxy)propiophenone synthesis - chemicalbook [chemicalbook.com]
- 2. A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
MDPBP Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound (3',4'-Methylenedioxy-α-pyrrolidinobutiophenone) is a synthetic cathinone, a class of psychoactive substances that are derivatives of cathinone, the active alkaloid in the khat plant.[1] Like other synthetic cathinones, this compound primarily acts as a monoamine transporter inhibitor, blocking the reuptake of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) in the brain. This leads to increased extracellular concentrations of these neurotransmitters, resulting in its stimulant effects. The pyrrolidine ring in its structure contributes to its high potency as a dopamine and norepinephrine transporter blocker.
Q2: What are the common impurities that can be found in this compound samples and how can they affect my experiments?
A2: Impurities in this compound samples can arise from the synthesis process. Common starting materials for similar compounds include 3,4-methylenedioxybutyrophenone. Incomplete reactions or side reactions can lead to the presence of precursors, reagents, or byproducts. For instance, in the synthesis of related compounds like MDMA from catechol, various organic impurities have been identified that are indicative of the synthetic route used. These impurities can have their own pharmacological activity, potentially confounding experimental results. It is crucial to use highly purified and well-characterized this compound. We recommend verifying the purity of your compound using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: How does the chirality of this compound affect its biological activity?
A3: Like many synthetic cathinones, this compound has a chiral center, meaning it exists as two enantiomers (R- and S-isomers). It is well-established that the stereochemistry of psychoactive substances can significantly influence their pharmacological and toxicological properties. For many synthetic cathinones, one enantiomer is often more potent or has a different pharmacological profile than the other. While specific data on the enantiomers of this compound are not as abundant as for more common cathinones like MDPV, it is a critical factor to consider. Using a racemic mixture (a 50:50 mix of both enantiomers) without considering the potential for stereoselectivity in its actions can lead to variability in experimental results. For precise pharmacological studies, it is advisable to test the individual enantiomers if they are available.
Q4: What are the main metabolic pathways of this compound?
A4: The metabolism of this compound is extensive and involves several key enzymatic reactions. The primary metabolic transformations include:
-
Demethylenation: The opening of the methylenedioxy ring is a major metabolic step, often followed by methylation of one of the resulting hydroxyl groups.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic ring and the alkyl side chain.
-
Oxidation of the pyrrolidine ring: This can lead to the formation of a lactam.
-
Ring opening: The pyrrolidine ring can be opened to form a carboxylic acid.
The cytochrome P450 enzymes CYP2C19 and CYP2D6 have been identified as the main isoenzymes responsible for the initial demethylenation step. Researchers should be aware that these metabolites may have their own biological activity and could contribute to the overall pharmacological or toxicological profile of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro monoamine transporter uptake assays.
| Potential Cause | Troubleshooting Step | Recommended Control Measures |
| This compound Degradation | This compound, like other cathinones, can be unstable in certain conditions. Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | Include a positive control (e.g., cocaine or a well-characterized cathinone) and a negative control (vehicle) in every assay plate. |
| pH Sensitivity | The stability of cathinones is highly pH-dependent, with greater stability in acidic conditions and significant degradation in alkaline environments.[1][2][3] | Ensure that the pH of your assay buffer is consistent and appropriate for the experiment. If dilution of this compound stock solution significantly alters the buffer pH, adjust accordingly. |
| Solvent Effects | The solvent used to dissolve this compound can interfere with the assay. Ensure the final concentration of the solvent in the assay is low and consistent across all wells. | Test the effect of the vehicle (solvent) alone on the assay to ensure it does not have an independent effect on transporter activity. |
| Cell/Synaptosome Viability | Poor cell or synaptosome health will lead to unreliable results. | Perform a viability test (e.g., trypan blue exclusion for cells) before starting the assay. Ensure proper handling and storage of synaptosomes. |
| Assay Temperature | Temperature fluctuations can affect enzyme kinetics and transporter activity. | Use a temperature-controlled incubator or water bath for all incubation steps. |
Issue 2: High variability in rodent behavioral studies (e.g., locomotor activity, self-administration).
| Potential Cause | Troubleshooting Step | Recommended Control Measures |
| This compound Solution Instability | This compound in solution for injection can degrade over time, especially if not stored properly. | Prepare fresh solutions for each day of testing. Store stock solutions at -20°C or below in an appropriate solvent like saline, and protect from light. For aqueous solutions, consider adjusting the pH to be slightly acidic to improve stability.[1][2][3] |
| Route of Administration | The route of administration (e.g., intraperitoneal, intravenous) can significantly impact the pharmacokinetics and behavioral effects of this compound. | Be consistent with the route of administration throughout the study. For intravenous self-administration studies, ensure proper catheter placement and patency. |
| Habituation and Acclimation | Insufficient habituation of animals to the testing environment can lead to stress-induced behavioral changes that confound the drug's effects. | Ensure a proper acclimation period for the animals to the laboratory and testing apparatus before the start of the experiment. |
| Circadian Rhythms | The time of day when experiments are conducted can influence baseline activity and drug responses. | Conduct all behavioral testing at the same time of day to minimize variability due to circadian rhythms. |
| Chirality | If using a racemic mixture of this compound, the differential effects of the enantiomers could contribute to variability. | If possible, use enantiomerically pure this compound. If using a racemate, be aware of this potential source of variability and report it in your methodology. |
Experimental Protocols
Protocol 1: In Vitro Monoamine Transporter Uptake Assay (Generalized)
This protocol provides a general framework for assessing the inhibitory effects of this compound on dopamine, norepinephrine, and serotonin transporters. It is recommended to optimize specific conditions for your cell line or synaptosomal preparation.
-
Cell/Synaptosome Preparation:
-
Use cells stably expressing the desired monoamine transporter (DAT, NET, or SERT) or freshly prepared rodent brain synaptosomes.
-
Wash cells/synaptosomes with an appropriate buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Resuspend to the desired concentration.
-
-
Assay Procedure:
-
Pre-incubate cells/synaptosomes with varying concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Km for the respective transporter.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Determine the amount of radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uptake for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific uptake) by non-linear regression analysis.
-
Protocol 2: Locomotor Activity Assessment in Mice (Generalized)
This protocol outlines a general procedure for measuring the effect of this compound on spontaneous locomotor activity in mice.
-
Animals and Habituation:
-
Use adult male or female mice.
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituate each mouse to the locomotor activity chamber for a set period (e.g., 30-60 minutes) before drug administration.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Data Collection:
-
Immediately after injection, place the mouse back into the locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) using an automated activity monitoring system for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total locomotor activity over the entire session.
-
Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).
-
Data Presentation
Table 1: Stability of this compound in Different Solvents and Temperatures
| Solvent | Storage Temperature | Stability Notes |
| Methanol | Room Temperature (20-25°C) | Prone to degradation. Not recommended for long-term storage. |
| Methanol | Refrigerated (4°C) | Moderate stability. Use within a few days. |
| Methanol | Frozen (-20°C) | Good stability for several weeks. |
| Acetonitrile | Room Temperature (20-25°C) | More stable than methanol. |
| Acetonitrile | Refrigerated (4°C) | Good stability. |
| Acetonitrile | Frozen (-20°C) | Excellent stability. |
| Saline (aqueous) | Room Temperature (20-25°C) | Prone to degradation, especially at neutral or alkaline pH. |
| Saline (aqueous, acidic pH) | Refrigerated (4°C) | Improved stability. Recommended for short-term storage of solutions for in vivo use. |
Table 2: Reported Concentrations of this compound in Biological Samples
| Biological Matrix | Concentration Range | Context | Reference |
| Postmortem Blood | 1.55 - 9.32 µg/mL | Fatal intoxication cases | |
| Blood (Driving Under the Influence) | 22 - 92 ng/mL | Non-fatal cases of impairment |
Visualizations
Caption: Major metabolic pathways of this compound.
Caption: Logical relationship between sources of experimental variability and control measures.
References
optimizing mass spectrometry parameters for Mdpbp
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry parameters for the analysis of Mdpbp. The following sections offer structured advice to help researchers, scientists, and drug development professionals resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the method development and analysis of this compound.
Q1: Why am I observing a low or inconsistent signal for my this compound precursor ion?
A1: Low or inconsistent signal intensity for the this compound precursor ion can stem from several factors. First, verify the purity and concentration of your this compound standard. Degradation or inaccurate concentration can lead to poor signal. Second, optimize the electrospray ionization (ESI) source conditions. Parameters such as spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) are critical for efficient ionization. It is recommended to perform a systematic optimization of these parameters. Finally, ensure that the mobile phase composition is compatible with the ionization of this compound. The pH of the mobile phase can significantly impact the charge state and ionization efficiency of the analyte.
Q2: I am struggling to achieve consistent and reproducible fragmentation of this compound for MS/MS analysis. What should I do?
A2: Inconsistent fragmentation is a common challenge in developing multiple reaction monitoring (MRM) or similar targeted mass spectrometry assays. The primary parameter to optimize is the collision energy. It is advisable to perform a collision energy optimization experiment where a range of collision energies is tested, and the intensity of the resulting product ions is monitored. This will help identify the optimal collision energy for each specific fragment. Additionally, the choice of collision gas and its pressure can influence fragmentation patterns and should be kept constant after optimization.
Q3: My chromatograms show significant peak tailing for this compound. How can I improve the peak shape?
A3: Peak tailing in liquid chromatography-mass spectrometry (LC-MS) can be caused by several factors. One common cause is secondary interactions between the analyte and the stationary phase of the LC column. To mitigate this, consider adjusting the mobile phase pH to alter the ionization state of this compound and minimize unwanted interactions. Another strategy is to add a small amount of a competing agent, such as a volatile amine or acid, to the mobile phase to block active sites on the stationary phase. Also, ensure that the sample solvent is compatible with the initial mobile phase conditions to avoid solvent effects that can distort peak shape.
Q4: I am observing high background noise or matrix effects in my this compound samples. How can I reduce these interferences?
A4: High background noise or matrix effects, where other components in the sample suppress or enhance the ionization of this compound, can compromise the accuracy and sensitivity of your assay. To address this, improving the sample preparation procedure is key. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components. On the instrument side, ensure that the mass spectrometer is properly calibrated and that the mass resolution is set appropriately to distinguish this compound from isobaric interferences. Developing a more selective MRM transition can also help to reduce the impact of the matrix.
Quantitative Data Summary
The following table provides an example of data that should be collected during the optimization of mass spectrometry parameters for this compound. The values presented here are for illustrative purposes and should be determined experimentally for your specific instrument and conditions.
| Parameter | Optimized Value | Range Tested | Notes |
| Precursor Ion (m/z) | 345.2 | N/A | Determined by infusion in full scan mode. |
| Product Ion 1 (m/z) | 189.1 | N/A | Most abundant, used for quantification. |
| Product Ion 2 (m/z) | 121.0 | N/A | Used for confirmation. |
| Collision Energy (CE) for Product Ion 1 | 25 eV | 10 - 40 eV | Optimal energy for maximizing fragment intensity. |
| Collision Energy (CE) for Product Ion 2 | 35 eV | 15 - 50 eV | Optimal energy for the confirmatory ion. |
| Spray Voltage | 4.5 kV | 3.0 - 5.5 kV | Adjusted for stable spray and maximum signal. |
| Capillary Temperature | 325 °C | 250 - 400 °C | Optimized for efficient desolvation. |
| Nebulizer Gas Pressure | 35 psi | 20 - 50 psi | Adjusted for stable spray. |
Experimental Protocols
Protocol: Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Quantification
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, create a series of working standards and calibration curve standards by serial dilution in the initial mobile phase.
-
Direct Infusion and Tuning: Infuse a 1 µg/mL solution of this compound directly into the mass spectrometer to determine the precursor ion mass-to-charge ratio (m/z) in both positive and negative ionization modes.
-
Fragmentation Optimization: Perform a product ion scan to identify the major fragment ions of this compound. For each major fragment, conduct a collision energy optimization experiment by ramping the collision energy and monitoring the fragment ion intensity to find the optimal setting.
-
Chromatographic Method Development:
-
Select an appropriate LC column (e.g., a C18 column for nonpolar compounds).
-
Develop a mobile phase gradient using solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Optimize the gradient profile (slope and duration) to achieve good peak shape and retention time for this compound, ensuring it is well-separated from any matrix components.
-
-
Sample Preparation: Develop a sample preparation protocol (e.g., protein precipitation, LLE, or SPE) to extract this compound from the sample matrix and minimize interferences.
-
Method Validation: Validate the final method by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
Technical Support Center: Mdpbp Quantification from Blood Samples
Welcome to the technical support center for the quantification of Mdpbp (1-(3,4-methylenedioxyphenyl)-2-(1-pyrrolidinyl)-1-butanone) in blood samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix (e.g., blood, plasma). In the quantification of this compound from blood samples, matrix components like phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate and imprecise results.[1][2] This can manifest as either a decreased (ion suppression) or increased (ion enhancement) signal response compared to a clean standard solution.
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike analysis.[1] This involves comparing the peak area of this compound spiked into a blank, extracted blood sample to the peak area of this compound in a neat solvent solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. For this compound in blood, a significant signal suppression of around 30.8% has been reported when using liquid-liquid extraction.[3]
Q3: What are the most common sources of matrix effects in blood samples for this compound analysis?
A3: The primary sources of matrix effects in blood samples are endogenous components that are co-extracted with this compound during sample preparation. These include:
-
Phospholipids: Abundant in cell membranes, they are a major cause of ion suppression in LC-MS/MS analysis.
-
Salts and Proteins: Can alter the ionization efficiency in the mass spectrometer source.[1]
-
Anticoagulants: The choice of anticoagulant can influence the degree of matrix effects.
Q4: Is an internal standard necessary for this compound quantification in blood?
A4: Yes, using a suitable internal standard (IS) is highly recommended to compensate for variability in both the sample preparation process and the instrument response due to matrix effects.[3] An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d5), as it will have very similar chemical and physical properties and will be similarly affected by the matrix. If a stable isotope-labeled IS is not available, a structural analog can be used, but it must be demonstrated to effectively track the analyte's behavior.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound from blood samples.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound signal between samples | Inconsistent matrix effects between different blood samples. | - Use a stable isotope-labeled internal standard. This is the most effective way to compensate for sample-to-sample variations in matrix effects. - Optimize the sample preparation method. A more rigorous cleanup procedure, such as solid-phase extraction (SPE), can remove more interfering components. |
| Low this compound recovery | Inefficient extraction of this compound from the blood matrix. | - Optimize the pH of the extraction solvent. this compound is a basic compound, so adjusting the pH of the sample and extraction solvent can improve extraction efficiency. - Evaluate different extraction solvents. For liquid-liquid extraction (LLE), test solvents with varying polarities. For SPE, experiment with different sorbents and elution solvents. |
| Significant ion suppression observed | Co-elution of matrix components (e.g., phospholipids) with this compound. | - Improve chromatographic separation. Modify the LC gradient to better separate this compound from the interfering matrix components. - Implement a more effective sample cleanup. Consider techniques specifically designed for phospholipid removal. - Dilute the sample. Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on this compound ionization. |
| High background noise in the chromatogram | Incomplete removal of matrix components. | - Incorporate a solid-phase extraction (SPE) step. SPE can provide a cleaner extract compared to protein precipitation or LLE. - Use a divert valve. Program the divert valve to send the highly concentrated matrix components at the beginning of the chromatographic run to waste instead of the mass spectrometer. |
| Calibration curve has poor linearity | Matrix effects are concentration-dependent. | - Use a matrix-matched calibration curve. Prepare your calibration standards in the same blank matrix (blood) that your samples are in. This ensures that the standards and samples are affected by the matrix in the same way.[3] |
Quantitative Data Summary
The following table summarizes validation data from a study on this compound quantification in postmortem blood samples using GC-MS. This data highlights the significant matrix effect observed and the performance of the method.
| Parameter | Value | Reference |
| Matrix Effect (Signal Suppression) | 30.8% | [3] |
| Linearity Range | 25–1000 ng/cm³ | [3] |
| Correlation Coefficient (r²) | 0.9965 (in blood matrix) | [3] |
| Limit of Detection (LOD) | 10.1 ng/cm³ | [3] |
| Limit of Quantification (LOQ) | 30.4 ng/cm³ | [3] |
| Recovery (at 25, 250, 1000 ng/cm³) | Not explicitly stated, but CV% for inter-day precision was <20% at the lowest concentration and <15% at other concentrations. | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Blood
This protocol is adapted from a validated method for the determination of this compound in postmortem blood samples.[3]
1. Sample Preparation:
- To 1 mL of blood sample, add the internal standard solution.
- Add 2 mL of 1-chlorobutane.
- Vortex for 2 minutes.
- Centrifuge at 3000 rpm for 3 minutes.
- Transfer the upper organic layer to a clean tube.
- Repeat the extraction with another 2 mL of 1-chlorobutane and combine the organic layers.
2. Evaporation and Reconstitution:
- Add 100 µL of methanolic HCl (1:9, v/v).
- Evaporate the extract to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 50 µL of ethyl acetate.
3. Derivatization (for GC-MS analysis):
- Add 50 µL of TFAA (trifluoroacetic anhydride).
- Heat at 55°C for 20 minutes.
- Evaporate to dryness and dissolve the final residue in 50 µL of ethyl acetate for injection.
Note: For LC-MS/MS analysis, the derivatization step is typically not required. The reconstituted sample from step 2 can be directly injected after appropriate dilution.
Visualizations
Caption: Workflow for this compound sample preparation and analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound in postmortem blood samples by gas chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of MDPV Behavioral Study Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-methylenedioxypyrovalerone (MDPV) in behavioral studies.
Troubleshooting Guides
Issue: High Variability in Locomotor Activity Data
-
Question: We are observing significant variability in locomotor activity between subjects in the same treatment group. What could be the cause and how can we address it?
-
Answer:
-
Habituation: Ensure all animals are properly habituated to the testing environment. Insufficient habituation can lead to novelty-induced hyperactivity, masking the drug's effects. A minimum of 30-60 minutes of habituation in the testing chamber is recommended before baseline recording and drug administration.
-
Time of Day: Conduct all behavioral testing at the same time during the light/dark cycle to minimize circadian rhythm effects on activity.
-
Handling Stress: Minimize handling stress before and during the experiment. Consistent and gentle handling can reduce stress-induced behavioral changes.
-
Dose-Response: You may be on a steep part of the dose-response curve. Consider running a full dose-response study to identify a more stable dose.
-
Environmental Factors: Ensure consistent lighting, temperature, and minimal auditory disturbances in the testing room, as these can all influence locomotor activity.
-
Issue: Inconsistent Conditioned Place Preference (CPP) Results
-
Question: Our CPP experiments are not showing a clear preference or aversion. What are the potential issues?
-
Answer:
-
Conditioning Strength: The dose of MDPV or the number of conditioning sessions may be insufficient to induce a robust preference. Consider increasing the dose or the number of conditioning days.
-
Apparatus Bias: Animals may have an inherent preference for one chamber of the CPP apparatus. Conduct a pre-test to determine baseline preference and use a counterbalanced design where the drug is paired with the non-preferred side for half the animals and the preferred side for the other half.
-
Extinction: If there is a long delay between the last conditioning session and the preference test, the conditioned response may have extinguished. The preference test should ideally be conducted the day after the final conditioning session.
-
Contextual Cues: Ensure the contextual cues (e.g., flooring, wall patterns) of the two chambers are sufficiently distinct for the animals to differentiate them.
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary mechanism of action for MDPV that we should consider when designing our behavioral studies?
-
Answer: MDPV is a potent dopamine and norepinephrine reuptake inhibitor. Its psychostimulant effects, which are central to most behavioral assays, are primarily driven by its ability to increase synaptic concentrations of these catecholamines. This mechanism should inform your choice of behavioral paradigms and potential molecular correlates.
-
Question: How long should the washout period be between different MDPV dose administrations in a within-subjects design?
-
Answer: Due to its relatively long half-life and potential for sensitization, a washout period of at least 7 days is recommended between different dose administrations in within-subjects studies to minimize carryover effects.
-
Question: Are there any known sex differences in the behavioral responses to MDPV?
-
Answer: Yes, preclinical studies often show sex differences in response to psychostimulants. It is highly recommended to include both male and female subjects in your experimental design and analyze the data for potential sex-specific effects.
Quantitative Data Summary
Table 1: Effects of MDPV on Locomotor Activity in Rodents
| Species | Dose Range (mg/kg, i.p.) | Observation |
| Mouse | 0.1 - 3.0 | Dose-dependent increase in horizontal and vertical activity. |
| Rat | 0.5 - 5.0 | Significant hyperlocomotion, with higher doses sometimes inducing stereotypy. |
Table 2: Conditioned Place Preference (CPP) with MDPV
| Species | Effective Dose Range (mg/kg, i.p.) | Conditioning Schedule |
| Mouse | 1.0 - 3.0 | 4-8 days of alternating drug and saline pairings. |
| Rat | 0.5 - 2.5 | 3-5 conditioning sessions with the drug. |
Experimental Protocols
Protocol: Locomotor Activity Assessment
-
Acclimation: Acclimate animals to the housing facility for at least 7 days before the experiment.
-
Habituation: On the testing day, place each animal in the center of the open field arena (e.g., 40x40 cm) and allow for a 60-minute habituation period.
-
Baseline Recording: Record locomotor activity (distance traveled, vertical counts, etc.) for 30 minutes to establish a baseline.
-
Administration: Administer MDPV or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
Post-Injection Recording: Immediately return the animal to the arena and record locomotor activity for 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare dose groups to the vehicle control group.
Visualizations
Caption: Hypothesized signaling pathway of MDPV action.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (Mdpbp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantitative determination of 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (Mdpbp), a synthetic cathinone. The selection of a robust and reliable analytical method is critical for accurate quantification in research, forensic toxicology, and pharmaceutical development. This document outlines the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Performance Comparison of Analytical Methods for this compound
The validation of an analytical method ensures its suitability for its intended purpose. Key performance indicators for the GC-MS and LC-MS/MS methods for this compound analysis are summarized below.
| Validation Parameter | GC-MS Method[1][2] | LC-MS/MS Method (Inferred from a multi-analyte validation)[3] |
| Limit of Detection (LOD) | 10.1 ng/mL | Not explicitly stated for this compound, but for similar stimulants, LODs are typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | 30.4 ng/mL | For a panel of stimulants including "MDPV" (likely a typo for this compound), the LOQ was established, and for quantitative analysis, results must be within ± 20% of the prepared concentration. |
| Linearity Range | 25 - 1000 ng/mL (Correlation Coefficient: 0.9946) | For a panel of stimulants, calibrators at 7 non-zero concentrations were used, with a coefficient of determination (r²) > 0.990 required. |
| Accuracy | Expressed as recovery, with CV values meeting international acceptance criteria. | For a panel of stimulants, calibrators must be within ± 20% of their prepared concentration. |
| Precision (Inter-day) | CV values < 20% at the lowest concentration and < 15% at other concentrations. | For a panel of stimulants, the validated LOQ was verified by three replicates in five separate extractions. |
Experimental Protocols
A detailed understanding of the experimental procedures is essential for replicating and comparing analytical methods.
Validated GC-MS Method for this compound in Postmortem Blood[1][2]
This method was developed for the determination of this compound in postmortem blood samples.
-
Sample Preparation: A liquid-liquid extraction procedure with 1-chlorobutane is employed to isolate this compound from the blood matrix.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for separation and detection.
-
Chromatographic Conditions:
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature gradient is used to ensure optimal separation of this compound from other components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) ionization.
-
Acquisition Mode: Full-scan and Selected Ion Monitoring (SIM) modes are utilized for identification and quantification, respectively.
-
Monitored Ions (SIM): For this compound, characteristic ions are monitored to ensure specificity and sensitivity.
-
LC-MS/MS Method for a Panel of Stimulants (including this compound)[3]
This method was validated for the quantification of multiple stimulants in whole blood.
-
Sample Preparation: Protein precipitation with acetonitrile is used to prepare the whole blood specimens for analysis.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for analysis.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column is used for separation.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents is typically employed.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.
-
Visualizing the Method Validation Workflow and this compound Metabolism
To further clarify the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the metabolic pathway of this compound.
Analytical method validation workflow based on ICH guidelines.
References
- 1. Determination of this compound in postmortem blood samples by gas chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound in postmortem blood samples by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascld.org [ascld.org]
A Comparative Analysis of the Pharmacological Effects of Mdpbp and Mephedrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and toxicological profiles of two synthetic cathinones: 3',4'-Methylenedioxy-α-pyrrolidinobutyrophenone (Mdpbp) and 4-methylmethcathinone (mephedrone). The information presented is intended to support research and drug development efforts by providing a clear, data-driven comparison of their mechanisms of action and in vivo effects.
At a Glance: Key Pharmacological Distinctions
This compound and mephedrone, while both classified as synthetic cathinones, exhibit distinct pharmacological profiles primarily due to differences in their interaction with monoamine transporters. This compound acts as a potent and selective dopamine and norepinephrine reuptake inhibitor, a mechanism it shares with compounds like methylphenidate and cocaine. In contrast, mephedrone functions as a non-selective substrate for dopamine, norepinephrine, and serotonin transporters, triggering the release of these neurotransmitters, similar to the action of amphetamine and MDMA. This fundamental difference in their mechanism of action underlies the variations observed in their potency, subjective effects, and neurotoxic potential.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the in vitro data for this compound and mephedrone, focusing on their binding affinities and functional potencies at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound | 28.5 | 78.4 | 4700 |
| Mephedrone | 1200 | 1500 | 1300 |
Data sourced from studies employing radioligand binding assays in human embryonic kidney (HEK) 293 cells expressing the respective human transporters.
Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound | 17.9 | 50.4 | 3300 |
| Mephedrone | 467 | 314 | 50.9 |
Data sourced from studies measuring the inhibition of [3H]dopamine, [3H]norepinephrine, and [3H]serotonin uptake in rat brain synaptosomes or HEK 293 cells expressing the human transporters.
Table 3: Functional Activity at Monoamine Transporters
| Compound | Primary Mechanism of Action |
| This compound | Reuptake Inhibitor (Blocker) |
| Mephedrone | Substrate (Releaser) |
Classification is based on in vitro neurotransmitter release assays.
In Vivo Effects: A Comparative Overview
While direct head-to-head in vivo comparative studies are limited, the available data allows for an informed comparison of the behavioral effects of this compound and mephedrone.
This compound: As a potent dopamine and norepinephrine reuptake inhibitor, this compound is predicted to have robust stimulant effects. Studies on structurally and pharmacologically similar compounds, such as MDPV and α-PVP, show potent locomotor activation and reinforcing effects in animal models. The high potency of this compound at the dopamine transporter suggests a significant potential for abuse.
Mephedrone: Mephedrone's mixed mechanism of action, involving the release of dopamine, norepinephrine, and serotonin, results in a complex behavioral profile with both stimulant and empathogenic effects, often compared to a combination of cocaine and MDMA. In animal studies, mephedrone has been shown to increase locomotor activity and produce rewarding effects, as measured by conditioned place preference. Its ability to act as a serotonin releaser may contribute to its reported prosocial effects and also to a higher risk of serotonergic neurotoxicity compared to more selective dopamine reuptake inhibitors.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the pharmacological profiles of this compound and mephedrone.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK 293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Test compound (this compound or mephedrone) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM cocaine for DAT).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest transfected HEK 293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This assay measures the potency of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or transfected cells.
Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or HEK 293 cells expressing the target transporter.
-
Synaptosome preparation buffer (e.g., Krebs-Ringer buffer).
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Test compound (this compound or mephedrone) at various concentrations.
-
Uptake termination buffer (ice-cold).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Synaptosome/Cell Preparation: Prepare synaptosomes from the appropriate brain region by homogenization and differential centrifugation, or culture HEK 293 cells expressing the transporter of interest.
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).
-
Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold termination buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the amount of neurotransmitter taken up at each concentration of the test compound. Plot the uptake as a percentage of the control (vehicle) against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of a dopamine transporter blocker versus a substrate, and a typical experimental workflow for a neurotransmitter uptake inhibition assay.
Caption: Comparative signaling pathways of a DAT blocker versus a substrate.
Caption: Workflow for neurotransmitter uptake inhibition assay.
Conclusion
This compound and mephedrone represent two distinct classes of synthetic cathinones with fundamentally different mechanisms of action at monoamine transporters. This compound is a potent, selective dopamine and norepinephrine reuptake inhibitor, suggesting a pharmacological profile similar to traditional psychostimulants with a high abuse potential. In contrast, mephedrone is a non-selective monoamine releaser, leading to a broader spectrum of effects that include both stimulant and empathogenic properties, but also a potential for greater neurotoxicity, particularly in the serotonergic system. A thorough understanding of these differences is crucial for predicting their abuse liability, toxicological risks, and for the development of potential therapeutic interventions.
A Comparative Guide to Mdpbp Quantification Methods for Researchers and Drug Development Professionals
An objective analysis of analytical techniques for the quantification of 3,4-Methylenedioxypyrrolidinobutiophenone (Mdpbp), a synthetic cathinone, is crucial for forensic toxicology, clinical research, and the development of potential therapeutics. This guide provides a comparative overview of commonly employed quantification methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction to this compound and the Need for Accurate Quantification
3,4-Methylenedioxypyrrolidinobutiophenone (this compound) is a psychoactive substance belonging to the synthetic cathinone class. Its emergence as a designer drug necessitates the availability of robust and reliable analytical methods for its detection and quantification in biological matrices. Accurate measurement of this compound is critical for determining the extent of exposure in clinical and forensic cases, understanding its pharmacokinetic and pharmacodynamic properties, and for monitoring in the context of drug development and abuse mitigation strategies. This guide focuses on the cross-validation and comparison of analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), with a discussion on the role of Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool.
Comparative Analysis of this compound Quantification Methods
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific research or clinical question being addressed. While mass spectrometry-based methods offer high specificity and sensitivity, immunoassays like ELISA can be valuable for rapid screening of a large number of samples.
Quantitative Performance Data
The following table summarizes the performance characteristics of GC-MS and LC-MS/MS methods for the quantification of this compound in biological samples, primarily blood.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Limit of Detection (LOD) | 10.1 ng/mL[1] | Not explicitly stated for this compound, but generally in the low ng/mL range for related compounds. | Variable, typically in the low ng/mL range for synthetic cathinone groups (e.g., 0.40 ng/mL for mephedrone/methcathinone, 20.0 ng/mL for MDPV)[2] |
| Limit of Quantification (LOQ) | 30.4 ng/mL[1] | Not explicitly stated for this compound. | Not typically used for precise quantification. |
| Linearity Range | 25 - 1000 ng/mL[1] | Not explicitly stated for this compound. | Primarily a qualitative or semi-quantitative screening tool. |
| Precision (CV%) | < 20% at lowest concentration, < 15% at other concentrations[1] | Not explicitly stated for this compound. | High variability, potential for cross-reactivity. |
| Specificity | High | Very High | Lower, potential for cross-reactivity with structurally related compounds. |
| Application | Confirmatory analysis, quantification in postmortem blood. | Confirmatory analysis, quantification in various biological matrices. | High-throughput screening of samples for the presence of synthetic cathinones. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for GC-MS and LC-MS/MS quantification of this compound.
GC-MS Quantification of this compound in Blood
This protocol is based on the method described by Adamowicz et al. (2016) for the determination of this compound in postmortem blood.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 cm³ of blood, add an internal standard (IS).
-
Alkalinize the sample with an appropriate buffer.
-
Extract the analyte and IS with an organic solvent (e.g., 1-chlorobutane) by vortexing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at an initial temperature and ramp up to a final temperature to ensure separation of this compound from other matrix components.
-
Mass Spectrometer: Operate in electron impact (EI) mode.
-
Detection: Use Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for this compound and the internal standard. For example, for this compound, ions m/z 70, 149, and 112 can be monitored, with one ion used for quantification and the others for confirmation.[1]
LC-MS/MS Quantification of this compound
While a specific, detailed LC-MS/MS protocol for this compound was not found in the initial search, a general procedure for synthetic cathinones can be adapted.
1. Sample Preparation (Protein Precipitation or Solid-Phase Extraction):
-
Protein Precipitation: To a small volume of plasma or blood, add a precipitating agent (e.g., acetonitrile). Vortex and centrifuge to pellet the proteins. The supernatant can be directly injected or further processed.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences. Elute this compound with a suitable solvent. Evaporate the eluate and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard for high selectivity and sensitivity.
Visualizing Key Processes
To better understand the experimental workflow and the metabolic fate of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of this compound.
Discussion and Recommendations
GC-MS and LC-MS/MS as Confirmatory Methods: Both GC-MS and LC-MS/MS have demonstrated the necessary sensitivity and specificity for the reliable quantification of this compound in biological matrices.[1] LC-MS/MS may offer advantages in terms of reduced sample preparation complexity (no derivatization required) and potentially higher throughput. The choice between these two techniques will often depend on the instrumentation available in a given laboratory and the specific requirements of the study.
ELISA as a Screening Tool: ELISA can be a cost-effective and high-throughput method for preliminary screening of a large number of samples for the presence of synthetic cathinones.[2] However, it is important to note that ELISA kits for synthetic cathinones are often designed to detect a class of compounds and may exhibit cross-reactivity with other structurally similar substances. Therefore, any positive results from an ELISA screen should be confirmed by a more specific method like GC-MS or LC-MS/MS.
Metabolism Considerations: The extensive metabolism of this compound means that the parent compound may only be detectable for a short period after administration. For a longer detection window, analytical methods should also target the major metabolites. The main metabolic pathways include demethylenation followed by methylation, hydroxylation, and oxidation of the pyrrolidine ring.
References
- 1. The in vivo and in vitro metabolism and the detectability in urine of 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (this compound), a new pyrrolidinophenone-type designer drug, studied by GC-MS and LC-MS(n.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of MDPBP Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic cathinone 3',4'-methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) and its analogs represent a class of psychoactive substances with significant stimulant properties. Understanding the relationship between their chemical structure and biological activity is paramount for predicting their pharmacological and toxicological profiles. This guide provides a comparative analysis of this compound and its key analogs, supported by experimental data, to elucidate their structural determinants of potency and selectivity at monoamine transporters.
Data Presentation: In Vitro Activity at Monoamine Transporters
The primary mechanism of action for this compound and its analogs is the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The following table summarizes the in vitro potencies (IC50 values in µM) of this compound and related pyrovalerone cathinones for the inhibition of human monoamine transporters.
| Compound | α-Alkyl Chain Length | Phenyl Ring Substitution | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| α-PPP | Methyl (C1) | Unsubstituted | 0.64 | 0.43 | >10 |
| α-PBP | Ethyl (C2) | Unsubstituted | 0.145 | - | - |
| α-PVP | Propyl (C3) | Unsubstituted | 0.022 | 0.02 | >10 |
| α-PHP | Butyl (C4) | Unsubstituted | 0.016 | 0.03 | >10 |
| MDPPP | Methyl (C1) | 3,4-Methylenedioxy | 0.87 | 1.7 | 8.0 |
| This compound | Ethyl (C2) | 3,4-Methylenedioxy | 0.25 | 0.20 | 4.9 |
| MDPV | Propyl (C3) | 3,4-Methylenedioxy | 0.0041 | 0.026 | 3.349 |
| MDPHP | Butyl (C4) | 3,4-Methylenedioxy | 0.03 | 0.05 | 2.4 |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key trends in the structure-activity relationship of this compound analogs:
-
Effect of α-Alkyl Chain Length: Increasing the length of the α-alkyl chain from methyl (α-PPP) to butyl (α-PHP) generally leads to a significant increase in potency at both DAT and NET. This suggests that a longer alkyl chain enhances the binding affinity to these transporters.
-
Effect of the 3,4-Methylenedioxy Group: The presence of the 3,4-methylenedioxy moiety on the phenyl ring, as seen in this compound and its counterparts, tends to increase affinity for SERT compared to the unsubstituted analogs.[1] For instance, the addition of the methylenedioxy group to α-PBP to form this compound increases SERT affinity.[1] However, these compounds generally remain more potent at DAT and NET.
-
Pyrrolidine Ring: The pyrrolidine ring is a crucial feature for the high affinity of these compounds as inhibitors of monoamine transporters.
Experimental Protocols
In Vitro Monoamine Transporter Inhibition Assay
Objective: To determine the potency of test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective human monoamine transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. On the day of the experiment, the growth medium is removed, and the cells are washed with a Krebs-Henseleit buffer (KHB).
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compounds (e.g., this compound and its analogs) or vehicle for a specified time (e.g., 10-30 minutes) at room temperature.
-
Radioligand Addition: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well.
-
Incubation and Termination: The plates are incubated for a short period (e.g., 1-10 minutes) at room temperature to allow for transporter-mediated uptake of the radioligand. The uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.
-
Quantification: The amount of radioligand taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
In Vivo Locomotor Activity Assay
Objective: To assess the stimulant effects of test compounds on the spontaneous motor activity of rodents.
Methodology:
-
Animals: Male rodents (e.g., rats or mice) are used for the study. They are housed in a controlled environment with a regular light-dark cycle and have ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in open-field arenas equipped with automated infrared beam detection systems to track horizontal and vertical movements.
-
Habituation: Prior to the test day, animals are habituated to the testing room and the open-field arenas to reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, animals are administered with either a vehicle control or a specific dose of the test compound (e.g., this compound or its analogs) via a chosen route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, each animal is placed in the center of an open-field arena, and its locomotor activity is recorded for a set duration (e.g., 60-120 minutes). Data is typically collected in time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.
-
Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in the center versus the periphery of the arena are analyzed. The dose that produces 50% of the maximal effect (ED50) can be calculated from the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound analogs at the dopamine synapse.
Caption: Workflow for the in vitro monoamine transporter inhibition assay.
Caption: Postulated metabolic pathway of this compound.
References
in vivo behavioral comparison of Mdpbp and cocaine
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vivo behavioral comparison of 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (Mdpbp) and cocaine, two psychostimulant compounds with significant abuse potential. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the similarities and differences in their behavioral pharmacology.
Summary of Behavioral Effects
This compound, a synthetic cathinone, and cocaine, a well-characterized psychostimulant, exhibit overlapping but distinct behavioral profiles in preclinical models. Both compounds stimulate locomotor activity, produce rewarding effects as measured by conditioned place preference, and are readily self-administered, indicating a high potential for abuse. However, differences in potency and efficacy across these behavioral domains suggest distinct neurobiological mechanisms of action.
Data Presentation
The following tables summarize the quantitative data from key in vivo behavioral assays comparing this compound and cocaine. It is important to note that direct head-to-head comparative studies for all behavioral assays are limited. Therefore, data has been compiled from separate studies and is presented here for comparative purposes, with the acknowledgment of potential variations in experimental conditions.
Table 1: Locomotor Activity
| Compound | Species | Dose Range | Peak Effect Dose | % Increase in Locomotor Activity (at peak dose) | Study |
| This compound | Mouse | 0.1 - 2.5 mg/kg (i.p.) | 1.0 mg/kg | Not explicitly stated as % increase, but produced significant stimulation.[1] | Gannon et al., 2017[1] |
| Cocaine | Rat | 5, 10, 20 mg/kg (i.p.) | 20 mg/kg | Dose-dependent increases observed over 5 days. | Melior Discovery |
Table 2: Conditioned Place Preference (CPP)
| Compound | Species | Dose(s) | Conditioning Schedule | Outcome | Study |
| This compound | Rat | Data Not Available | Data Not Available | Reinforcing effects have been shown.[2] | Wikipedia (citing a primary source not readily available) |
| Cocaine | Rat | 20 mg/kg (i.p.) | 4 days (alternating drug/saline) | Significant preference for the drug-paired chamber.[3] | Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence[3] |
Table 3: Intravenous Self-Administration
| Compound | Species | Acquisition Dose | Reinforcement Schedule | Acquisition Criteria | Study |
| This compound | Rat | 0.1 mg/kg/infusion | Fixed Ratio 1 (FR1) | ≥20 infusions for 2 consecutive days with ≥80% responding on the active lever.[4] | Gannon et al., 2018[4] |
| Cocaine | Rat | 0.75 mg/kg/0.1 mL | Fixed Ratio 1 (FR1) progressing to FR5 | Criterion of seven infusions/h with less than 10% variability for three consecutive days.[5] | A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Locomotor Activity Assay
This compound (Gannon et al., 2017)[1]
-
Subjects: Swiss-Webster mice.
-
Apparatus: Open-field activity chambers.
-
Procedure: Mice were administered this compound (0.1, 0.25, 0.5, 1.0, or 2.5 mg/kg, i.p.) or vehicle. Locomotor activity was recorded for a specified duration immediately following injection. The primary dependent measure was the total distance traveled or the number of beam breaks. An inverted U-shaped dose-effect curve was observed, with the peak stimulant effect at 1 mg/kg.[1]
Cocaine (Melior Discovery)
-
Subjects: Mice (N=6).
-
Apparatus: Open Field Activity chamber.
-
Procedure: Mice were dosed intraperitoneally (i.p.) with cocaine at 5, 10, or 20 mg/kg daily for 5 days. Locomotor activity, measured as distance traveled, was assessed for one hour immediately after dosing. A dose-dependent increase in locomotor activity was observed with repeated administration.
Conditioned Place Preference (CPP) Paradigm
Cocaine (Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence)[3]
-
Subjects: Male rats.
-
Apparatus: A two-compartment conditioning apparatus with distinct visual and tactile cues in each compartment, separated by a neutral central area.
-
Procedure:
-
Pre-conditioning (Day 1): Rats were allowed to freely explore the entire apparatus for 18 minutes to determine baseline preference for either compartment.
-
Conditioning (4 days): For four days, rats received an injection of cocaine (20 mg/kg, i.p.) and were confined to their initially less-preferred compartment for 18 minutes. On alternate days, they received a saline injection and were confined to the other compartment.
-
Test (Day after last conditioning): Rats were placed in the neutral central compartment with free access to both conditioning compartments, and the time spent in each compartment was recorded. A significant increase in time spent in the cocaine-paired compartment indicated a conditioned place preference.[3]
-
Intravenous Self-Administration Protocol
This compound (Gannon et al., 2018)[4]
-
Subjects: Male Sprague-Dawley rats surgically implanted with intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a syringe pump for drug infusion.
-
Procedure:
-
Acquisition: Rats were trained to press an active lever to receive an intravenous infusion of this compound (0.1 mg/kg/infusion) under a Fixed Ratio 1 (FR1) schedule of reinforcement during daily 90-minute sessions. A response on the inactive lever had no programmed consequences. Acquisition was defined as receiving ≥20 infusions for two consecutive days with at least 80% of responses on the active lever.[4]
-
Dose-Response: Following acquisition, the dose of this compound was varied across sessions to determine the dose-response function for self-administration.
-
Cocaine (A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder)[5]
-
Subjects: Rats with indwelling intravenous catheters.
-
Apparatus: Standard operant conditioning chambers.
-
Procedure:
-
Training: Rats were trained to self-administer cocaine (0.75 mg/kg/0.1 mL per infusion) on a Fixed Ratio 1 (FR1) schedule. Each infusion was paired with a light and sound cue.
-
Progression to FR5: Once stable responding was achieved on the FR1 schedule (seven infusions/hour with less than 10% variability for three consecutive days), the schedule was changed to a Fixed Ratio 5 (FR5).
-
Maintenance: Self-administration sessions continued for a total of 14 days.
-
Mandatory Visualizations
Signaling Pathway: Dopaminergic System Modulation
Caption: Simplified signaling pathway illustrating how both this compound and cocaine increase synaptic dopamine levels by blocking the dopamine transporter (DAT).
Experimental Workflow: Conditioned Place Preference
Caption: A typical experimental workflow for a conditioned place preference (CPP) study.
Logical Relationship: Abuse Liability Assessment
Caption: Logical relationship showing how positive results in key behavioral assays contribute to the assessment of a compound's abuse liability.
References
- 1. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the persistence of cocaine-induced place preferences and aversions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative reinforcing effects of second-generation synthetic cathinones: acquisition of self-administration and fixed ratio dose-response curves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Confirmation of Mdpbp Metabolites in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confirmation of 3',4'-Methylenedioxy-α-pyrrolidinobutyrophenone (Mdpbp) metabolites in urine samples. The information presented is based on published experimental data to assist researchers in selecting the most appropriate methods for their specific needs.
Metabolic Pathways of this compound
The biotransformation of this compound involves several key metabolic steps, leading to a variety of phase I and phase II metabolites. Understanding these pathways is crucial for the targeted analysis of its metabolic products in urine. The primary metabolic reactions include:
-
Demethylenation: The opening of the methylenedioxy bridge, which is a common pathway for compounds containing this moiety. This is often followed by the methylation of one of the resulting hydroxy groups.
-
Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the aliphatic side chain.
-
Oxidation: The pyrrolidine ring can be oxidized to form a lactam.
-
Ring Opening: The pyrrolidine ring can also undergo opening to form a carboxylic acid.
-
Conjugation (Phase II): The metabolites formed during phase I can then be conjugated with glucuronic acid to increase their water solubility for excretion. In human urine, this compound is predominantly found in the form of its metabolites.[1][2]
A dominant metabolite found in human urine results from demethylenation followed by O-methylation of the hydroxy group. The cytochrome P450 isoenzymes primarily responsible for the demethylenation of this compound have been identified as CYP2C19 and CYP2D6.[1][2]
Comparative Analysis of Detection Methods
The two primary analytical techniques for the detection and confirmation of this compound metabolites in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes a comparison of these methods based on their performance characteristics.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-MSn) |
| Sample Preparation | Requires derivatization for polar metabolites to increase volatility. Often involves hydrolysis of conjugates. | Can often analyze polar and non-volatile metabolites directly. May still require hydrolysis for conjugated metabolites. |
| Separation Principle | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Ionization Technique | Primarily Electron Ionization (EI). | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| Metabolite Coverage | Good for volatile and thermally stable metabolites (or their derivatives). | Excellent for a wide range of metabolites, including polar, non-volatile, and thermally labile compounds. |
| Sensitivity | Generally provides good sensitivity. | Often offers higher sensitivity, especially for complex matrices. |
| Specificity | High, based on characteristic fragmentation patterns in mass spectra. | High, with the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation. |
| Analysis of Conjugates | Requires hydrolysis prior to derivatization and analysis. | Can directly analyze some conjugated metabolites (e.g., glucuronides).[1] |
Experimental Protocols
The following are generalized experimental protocols for the detection of this compound metabolites in urine, based on established methodologies.[1][2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and concentrate this compound and its metabolites from the urine matrix.
-
Procedure:
-
Acidify the urine sample (e.g., with acetic acid).
-
Apply the sample to a solid-phase extraction cartridge (e.g., C18).
-
Wash the cartridge with a weak solvent (e.g., water, dilute acetic acid) to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol, ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
2. Enzymatic Hydrolysis (for Conjugated Metabolites)
-
Objective: To cleave glucuronide conjugates to release the free metabolites for analysis.
-
Procedure:
-
To the urine sample, add a buffer solution (e.g., acetate buffer, pH 5).
-
Add β-glucuronidase enzyme.
-
Incubate the mixture at an elevated temperature (e.g., 50°C) for a specified time (e.g., 2 hours).
-
Proceed with the extraction procedure.
-
3. GC-MS Analysis
-
Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., acetic anhydride or a silylating agent like BSTFA).
-
Heat the mixture to facilitate the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).
-
Mass Spectrometer: Operated in full-scan mode for screening and identification by library comparison.[3]
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the analytes.
-
4. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) capable of performing product ion scans for structural confirmation.
-
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams have been generated.
Caption: General workflow for this compound metabolite confirmation in urine.
Caption: Major metabolic pathways of this compound leading to urinary excretion.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vivo and in vitro metabolism and the detectability in urine of 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (this compound), a new pyrrolidinophenone-type designer drug, studied by GC-MS and LC-MS(n.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Science: An Objective Look at Mdpbp and its Pharmacological Profile
A critical review of 3',4'-Methylenedioxypyrrolidinobutyrophenone (Mdpbp) reveals its classification as a synthetic cathinone, a class of psychoactive substances, rather than a therapeutic agent with a validated mechanism of action for medical use. This guide provides a comprehensive overview of the existing scientific data on this compound, offering a comparison with related compounds and detailing the experimental approaches used to characterize it. This information is intended for researchers, scientists, and drug development professionals to clarify the pharmacological context of this compound.
Understanding this compound: A Synthetic Cathinone
This compound, or 3',4'-Methylenedioxypyrrolidinobutyrophenone, is a stimulant of the cathinone class that emerged in the 1960s and has been identified as a novel designer drug.[1][2] It is structurally similar to other synthetic cathinones like 3,4-methylenedioxypyrovalerone (MDPV), and its effects are presumed to be similar due to this structural relationship. Synthetic cathinones are known for their stimulant effects, which are comparable to those of amphetamines and MDMA.[3]
It is crucial to note that the body of research on this compound is primarily in the fields of forensic toxicology and pharmacology of abused substances. There is no evidence in the reviewed literature to suggest that this compound is being investigated as a therapeutic agent or that its mechanism of action is being validated for any therapeutic purpose using knockout models. The primary focus of research has been on its detection in biological samples, its metabolism, and its stimulant properties.[3][4]
Comparative Analysis of this compound and Related Synthetic Cathinones
The pharmacological effects of this compound are best understood in comparison to other synthetic cathinones, particularly MDPV, due to their structural similarities. The core mechanism of action for many synthetic cathinones involves the inhibition of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft and resulting in stimulant effects.
| Compound | Chemical Class | Primary Mechanism of Action (Presumed/Established) | Notes |
| This compound | Synthetic Cathinone (Pyrrolidinophenone) | Presumed catecholamine transporter blocker | Structurally similar to MDPV; limited specific pharmacological studies.[5] |
| MDPV | Synthetic Cathinone (Pyrrolidinophenone) | Potent dopamine and norepinephrine transporter blocker | Well-characterized stimulant with high abuse potential.[5][6] |
| α-PVP | Synthetic Cathinone (Pyrrolidinophenone) | Potent dopamine and norepinephrine transporter blocker | "Second generation" pyrrolidinophenone with effects similar to MDPV.[5] |
| α-PBP | Synthetic Cathinone (Pyrrolidinophenone) | Catecholamine transporter blocker (reduced potency) | Less potent than MDPV and α-PVP.[5] |
| α-PPP | Synthetic Cathinone (Pyrrolidinophenone) | Catecholamine transporter blocker (reduced potency) | Less potent than MDPV and α-PVP.[5] |
Experimental Protocols
The characterization of this compound and similar compounds typically involves a combination of in vitro and in vivo studies, as well as analytical chemistry techniques for detection and metabolism studies.
In Vitro Transporter Assays
-
Objective: To determine the potency of the compound in blocking dopamine and norepinephrine transporters.
-
Methodology:
-
Rat brain synaptosomes are prepared.
-
The ability of the test compound (e.g., this compound, MDPV) to inhibit the uptake of radiolabeled dopamine or norepinephrine is measured.
-
The concentration of the compound that inhibits 50% of the transporter activity (IC50) is calculated to determine its potency.
-
In Vivo Behavioral Assays
-
Objective: To assess the stimulant effects of the compound in animal models.
-
Methodology:
-
Mice or rats are administered the test compound.
-
Locomotor activity is measured using automated activity monitors.
-
A functional observational battery may be used to record specific stimulant-related behaviors.
-
To confirm the involvement of the dopamine system, the reversal of locomotor activation by a dopamine receptor antagonist (e.g., SCH23390) is often tested.[5]
-
Metabolism Studies
-
Objective: To identify the metabolic pathways of the compound in the body.
-
Methodology:
-
The compound is incubated with human liver microsomes or hepatocytes (in vitro) or administered to animal models (in vivo).
-
Samples (e.g., urine, blood) are collected and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MSn).
-
The identified metabolites help in understanding the biotransformation of the drug. The main metabolic steps for this compound are thought to be demethylenation followed by methylation, hydroxylation, and oxidation of the pyrrolidine ring.[2]
-
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of action for stimulant cathinones and a typical experimental workflow for their study.
Caption: General mechanism of stimulant cathinones on neurotransmitter transporters.
Caption: Typical experimental workflow for characterizing synthetic cathinones.
References
- 1. alchetron.com [alchetron.com]
- 2. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
- 6. Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mdpbp
Essential guidelines for the safe handling and disposal of 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (Mdpbp) to ensure a secure research environment.
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory are paramount. Adherence to proper disposal protocols for chemical reagents like this compound is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Information
This compound, also known as 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone, is a cathinone derivative that requires careful handling. According to its Safety Data Sheet (SDS), this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. Therefore, stringent safety measures must be in place during its handling and disposal.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
No Food or Drink: Do not eat, drink, or smoke in areas where this compound is handled or stored.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative information regarding the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Toxicity Classification | Acute Toxicity - Oral 3, Dermal 3, Inhalation 3 | Safety Data Sheet |
| Signal Word | Danger | Safety Data Sheet |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | Safety Data Sheet |
| Primary Disposal Method | Incineration by a licensed professional waste disposal service | Safety Data Sheet |
| In-Lab Waste Storage | Segregated, clearly labeled, sealed, and non-reactive containers | General Lab Safety |
| Accidental Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal | General Lab Safety |
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every step. The diagram below illustrates the logical progression from waste generation to final disposal.
Caption: this compound Disposal Workflow from laboratory generation to final incineration.
Experimental Protocols: Step-by-Step Disposal Procedures
While there is no established protocol for the chemical neutralization of this compound in a standard laboratory setting that would render it non-hazardous, the following procedure details the essential steps for the safe segregation, packaging, and preparation of this compound waste for collection by a licensed disposal service.
Objective: To safely prepare this compound waste for professional disposal in accordance with regulatory guidelines.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Waste manifest or logbook
Procedure:
-
Waste Identification and Segregation:
-
Identify all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper).
-
Segregate this compound waste from all other chemical waste streams to prevent unintended reactions. Do not mix with solvents, acids, or bases unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection:
-
Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.
-
For solid waste, carefully place it in the container to avoid generating dust.
-
For liquid waste, pour it carefully into the designated liquid waste container, using a funnel if necessary, to avoid spills.
-
-
Container Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "3',4'-Methylenedioxy-α-pyrrolidinobutiophenone" and any other components of the waste.
-
Indicate the approximate quantity or concentration of this compound in the container.
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Secure Packaging:
-
Ensure the lid of the waste container is securely fastened at all times, except when adding waste.
-
Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion and prevent spills.
-
-
Temporary In-Lab Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from general laboratory traffic, and ideally in a secondary containment tray to catch any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup of the this compound waste.
-
Follow all institutional procedures for waste manifest documentation and handover to the authorized waste disposal personnel.
-
Decontamination of Surfaces:
In the event of a spill or for routine cleaning of surfaces that have come into contact with this compound, a thorough decontamination procedure is necessary.
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Absorb Spill: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Collect Waste: Carefully sweep or scoop the absorbed material and any solid this compound into the designated this compound waste container.
-
Surface Cleaning: Clean the spill area with a detergent solution and water.
-
Rinse: Thoroughly rinse the area with water.
-
Dispose of Cleaning Materials: All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are in full compliance with safety and environmental regulations. Always consult your institution's specific guidelines and the Safety Data Sheet for the most current and detailed information.
Essential Safety and Handling of 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP), a psychoactive substance of the cathinone class. Given the limited publicly available toxicological data, this compound must be treated as highly potent and hazardous. All personnel must adhere to strict safety protocols to minimize exposure risk.
Chemical and Physical Properties
Proper identification and understanding of a compound's properties are foundational to its safe handling.
| Property | Value |
| Full Chemical Name | 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone |
| Abbreviation | This compound |
| CAS Number | 784985-33-7[1][2][3] |
| Molecular Formula | C₁₅H₁₉NO₃[1][2][3][4] |
| Molar Mass | 261.32 g/mol [1][3][4] |
| Appearance | Crystalline solid |
| Solubility | DMSO: ~0.5 mg/mLEthanol: ~1 mg/mLPBS (pH 7.2): ~10 mg/mL |
| Storage | Store at -20°C[4] |
| Stability | ≥ 5 years at -20°C[4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. A Safety Data Sheet (SDS) for the hydrochloride salt of this compound indicates that it is toxic if swallowed, in contact with skin, or if inhaled . The GHS hazard pictograms associated with this compound include the skull and crossbones , and the signal word is "Danger" .
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P361: Take off immediately all contaminated clothing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous compound. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), double-gloving is recommended. |
| Body Protection | A disposable gown or lab coat that is resistant to chemicals. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be used. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or other ventilated enclosure. If there is a risk of aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 or higher) appropriate for the potential exposure level should be used. |
Operational Plan for Handling this compound
A systematic approach to handling potent compounds like this compound is essential to ensure safety. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
